Jtc-801
Description
Properties
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLIYKXNAXKMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415525 | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244218-51-7 | |
| Record name | JTC-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244218517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTC-801 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 244218-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JTC-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I21WLZ2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTC-801: A Selective NOP Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. The information is intended to support further research and development of NOP receptor antagonists for various therapeutic applications, including pain management and neuropsychiatric disorders.
Core Pharmacology and Mechanism of Action
This compound exhibits high affinity and selectivity for the human NOP receptor. Its antagonistic properties have been demonstrated through the inhibition of N/OFQ-induced signaling cascades.
Binding Affinity and Selectivity
This compound demonstrates a significantly higher affinity for the NOP receptor compared to classical opioid receptors (μ, δ, and κ). This selectivity is crucial for minimizing off-target effects.
| Receptor | Species | Preparation | Radioligand | Parameter | Value | Reference |
| NOP (ORL1) | Human | HeLa cells expressing hORL1 | [³H]-nociceptin | Ki | 8.2 nM | [3] |
| Human | HeLa cells expressing hORL1 | [³H]-nociceptin | Ki | 44.5 nM | [1] | |
| Human | HeLa cells expressing hORL1 | [³H]-nociceptin | IC₅₀ | 94 ± 8.6 nM | [3] | |
| Rat | Cerebrocortical membrane | IC₅₀ | 472 nM | |||
| μ-Opioid | Human | Ki | 102.9 nM | |||
| Human | IC₅₀ | 325 nM | ||||
| Rat | Cerebrocortical membrane | IC₅₀ | 1831 nM | |||
| κ-Opioid | Human | Ki | 1057.5 nM | |||
| Human | IC₅₀ | >10 µM | ||||
| δ-Opioid | Human | Ki | 8647.2 nM | |||
| Human | IC₅₀ | >10 µM |
Functional Antagonism
This compound effectively antagonizes NOP receptor activation by N/OFQ. This has been demonstrated in vitro through the reversal of N/OFQ-mediated inhibition of adenylyl cyclase and in functional assays measuring G-protein coupling.
| Assay | Cell Line/Preparation | Agonist | Parameter | Value | Reference |
| cAMP Accumulation | HeLa cells expressing hORL1 | Nociceptin (1 nM) | IC₅₀ | 2.58 µM | |
| [³⁵S]GTPγS Binding | Rat brain membranes | N/OFQ | Inhibition | This compound (1 µM) reversed N/OFQ-stimulated binding |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This compound acts by blocking the initial binding of N/OFQ to the NOP receptor, thereby preventing these downstream effects.
References
The Function of JTC-801 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801 is a potent and selective, orally active non-peptidic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth overview of the function of this compound within the central nervous system (CNS). It consolidates key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to characterize its effects. The primary role of this compound in the CNS is the modulation of pain and anxiety, with emerging research exploring its potential in other neurological and pathological conditions.
Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System
The N/OFQ system is the fourth member of the opioid family and plays a complex role in a variety of physiological and pathological processes within the CNS, including pain perception, mood, anxiety, and reward.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, N/OFQ.[2] Activation of the NOP receptor generally leads to the inhibition of neurotransmitter release. This compound, by antagonizing the NOP receptor, blocks the effects of endogenous N/OFQ, thereby modulating these downstream signaling pathways.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) make it a valuable tool for investigating the specific functions of the N/OFQ system. By blocking N/OFQ binding, this compound prevents the activation of G protein-dependent signaling cascades, which include the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.
Signaling Pathway of the NOP Receptor and this compound Antagonism
The following diagram illustrates the signaling pathway of the NOP receptor and the antagonistic action of this compound.
Quantitative Data on this compound
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Species | Preparation | Value | Reference |
| Ki (NOP Receptor) | Human | Recombinant (HeLa cells) | 8.2 nM | |
| IC50 ([³H]-nociceptin binding) | Human | Recombinant (HeLa cells) | 94 ± 8.6 nM | |
| Selectivity (vs. μ-opioid) | Human | - | ~12.5-fold | |
| Selectivity (vs. κ-opioid) | Human | - | ~129-fold | |
| Selectivity (vs. δ-opioid) | Human | - | ~1055-fold |
Table 2: In Vivo Efficacy in Pain Models
| Animal Model | Species | Administration | Dosage | Effect | Reference |
| Neuropathic Pain (CCI) | Rat | Oral (in food) | 0.03% - 0.06% | Alleviated heat-evoked hyperalgesia | |
| Neuropathic Pain (L5 Spinal Nerve Transection) | Mouse | Oral | Dose-dependent | Relieved thermal hyperalgesia | |
| Acute Pain (Formalin Test) | Rat | Intravenous | 0.01 mg/kg (MED) | Reduced nociceptive response | |
| Acute Pain (Formalin Test) | Rat | Oral | 1 mg/kg (MED) | Reduced nociceptive response | |
| Nociceptin-induced Allodynia | Mouse | - | 0.3 mg/kg | Decreased allodynia |
Table 3: In Vivo Efficacy in a PTSD Model
| Animal Model | Species | Administration | Dosage | Effect | Reference |
| Single-Prolonged Stress (SPS) | Rat | Intraperitoneal | 6 mg/kg (once daily) | Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
[³⁵S]-GTPγS Binding Assay
This assay measures the functional activity of G protein-coupled receptors.
Objective: To determine the antagonist effect of this compound on N/OFQ-stimulated G protein activation.
Methodology:
-
Membrane Preparation: Rat brain tissues are homogenized in a buffer and centrifuged to isolate the cell membranes containing the NOP receptors.
-
Incubation: The brain membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.
-
Separation: The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound through rapid filtration.
-
Quantification: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. A decrease in [³⁵S]-GTPγS binding in the presence of this compound indicates its antagonistic activity.
Rat Model of Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS)
Objective: To evaluate the therapeutic potential of this compound in a model of co-morbid pain and anxiety.
Methodology:
-
SPS Procedure: Male Sprague Dawley rats are subjected to a single-prolonged stress paradigm, which involves a sequence of stressors (e.g., restraint, forced swim, and ether exposure).
-
This compound Administration: A subset of SPS-exposed rats receives daily intraperitoneal injections of this compound (e.g., 6 mg/kg) for a specified period (e.g., days 7-21 post-SPS).
-
Behavioral Testing:
-
Anxiety-like Behavior: Assessed using the elevated plus-maze, where an increase in time spent in the open arms indicates an anxiolytic effect.
-
Pain Sensitivity: Measured by withdrawal responses to thermal (e.g., plantar test) and mechanical (e.g., von Frey filaments) stimuli. A reversal of hyperalgesia and allodynia is indicative of an analgesic effect.
-
-
Biochemical and Molecular Analysis:
-
N/OFQ and Corticosterone Levels: Measured in serum, cerebrospinal fluid (CSF), and specific brain regions (e.g., amygdala, hippocampus, periaqueductal gray) using radioimmunoassay.
-
NOP Receptor Expression: Quantified in relevant brain regions using immunoblotting (protein) and real-time PCR (mRNA).
-
Emerging Roles of this compound
While the primary focus of this compound research has been on pain and anxiety, recent studies have uncovered a potential role for this compound in cancer therapy. This appears to be independent of its NOP receptor antagonist activity and is related to the induction of a pH-dependent form of cell death termed "alkaliptosis" in cancer cells. This is an active area of investigation and falls outside the scope of its direct function in the central nervous system via NOP receptor antagonism.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP receptor system in the central nervous system. Its function as a potent and selective NOP receptor antagonist has been demonstrated to effectively reverse pain and anxiety-like behaviors in preclinical models. The data suggest that NOP receptor antagonists like this compound hold therapeutic potential for conditions involving co-morbid pain and anxiety, such as PTSD. Further research, including clinical trials, is necessary to translate these preclinical findings to human applications. Although early clinical trials for neuropathic and postoperative pain were initiated, they were suspended for undisclosed reasons.
References
JTC-801: A Technical Guide to its Modulation of the PI3K-Akt-mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines.[1][2] A primary mechanism underlying these effects is the downregulation of the phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This technical guide provides an in-depth overview of the effects of this compound on this critical cellular pathway, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.
Introduction to this compound and the PI3K-Akt-mTOR Pathway
This compound, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective antagonist of the ORL1 receptor, a G protein-coupled receptor (GPCR). While initially investigated for its role in pain modulation, recent research has highlighted its potential as an anti-cancer agent.
The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.
Mechanism of Action: this compound and PI3K-Akt-mTOR Inhibition
This compound exerts its anti-cancer effects by inhibiting the PI3K-Akt-mTOR pathway, leading to decreased cell proliferation, migration, and invasion, and the induction of apoptosis. The primary molecular event is the significant reduction in the phosphorylation of key proteins in this cascade, namely Akt and mTOR, as well as the downstream effector p70S6K.
While the direct molecular link between ORL1 receptor antagonism by this compound and the subsequent inhibition of the PI3K-Akt-mTOR pathway is an area of ongoing research, it is known that GPCRs can modulate PI3K/Akt signaling through various crosstalk mechanisms. It is hypothesized that by antagonizing the ORL1 receptor, this compound disrupts a signaling cascade that normally promotes the activation of the PI3K-Akt-mTOR pathway in certain cancer cells.
Quantitative Data Summary
The inhibitory effects of this compound on the PI3K-Akt-mTOR pathway have been quantified in studies on melanoma cells (M14) and osteosarcoma cells (U2OS). The key findings are summarized in the tables below.
Table 1: Effect of this compound on Protein Phosphorylation
| Cell Line | Treatment | p-Akt (fold change vs. control) | p-mTOR (fold change vs. control) | p-p70S6K (fold change vs. control) | Citation(s) |
| M14 | 10 µM this compound (24h) | ~0.5 | ~0.5 | ~0.5 |
Table 2: Phenotypic Effects of this compound
| Cell Line | Assay | Treatment | Effect (vs. control) | Citation(s) |
| M14 | Cell Proliferation (CCK-8) | 10 µM this compound (48h & 72h) | Significant decrease | |
| M14 | Cell Migration (Transwell) | 10 µM this compound (24h) | ~2.3-fold decrease | |
| M14 | Cell Invasion (Transwell) | 10 µM this compound (24h) | ~2.4-fold decrease | |
| M14 | Apoptosis (Annexin V/PI) | 10 µM this compound (24h) | 15.74% vs 6.61% apoptotic cells |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PI3K-Akt-mTOR pathway.
Western Blot Analysis of Protein Phosphorylation
This protocol details the detection of total and phosphorylated levels of Akt, mTOR, and p70S6K.
a. Cell Lysis and Protein Extraction:
-
Culture cells (e.g., M14 melanoma cells) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's protocol.
-
Prepare protein standards (e.g., Bovine Serum Albumin - BSA) and a standard curve.
-
Incubate samples and standards with the BCA working reagent.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate protein concentrations based on the standard curve.
c. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.
Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability and proliferation.
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treat cells in triplicate with various concentrations of this compound or vehicle control.
-
Incubate for different time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
This assay assesses the effect of this compound on the migratory and invasive capacity of cancer cells.
-
For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for gelling. For migration assays, this step is omitted.
-
Pre-treat cells with this compound or vehicle control for 24 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the pre-treated cells into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 4-24 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the stained cells in multiple fields of view under a microscope.
-
Express the results as the average number of migrated/invaded cells per field.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound demonstrates promising anti-cancer properties by effectively inhibiting the PI3K-Akt-mTOR signaling pathway. This leads to a reduction in cancer cell proliferation, migration, and invasion, and promotes apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential. Further studies are warranted to elucidate the precise molecular link between ORL1 receptor antagonism and PI3K pathway modulation and to establish the efficacy of this compound in preclinical in vivo models.
References
- 1. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways [ipubli.inserm.fr]
- 2. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways | médecine/sciences [medecinesciences.org]
JTC-801 Induced Alkaliptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel anti-cancer compound JTC-801 and its mechanism of inducing a unique form of programmed cell death known as alkaliptosis. This compound, initially identified as a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, exhibits potent cytotoxic effects against a broad range of cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). This document details the core signaling pathways, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.
Core Concepts of this compound-Induced Alkaliptosis
This compound induces a pH-dependent form of regulated cell death termed alkaliptosis, which is distinct from other known cell death pathways such as apoptosis, necroptosis, and ferroptosis.[1][2][3] The cytotoxic effects of this compound are specific to cancer cells, showing minimal impact on normal cells.[2][3] This selectivity is attributed to the unique pH environment of tumors. The induction of alkaliptosis by this compound is primarily mediated through the activation of NF-κB signaling, leading to the transcriptional repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH (pHi).
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer and Other Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| PANC1 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| MiaPaCa2 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| CFPAC1 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| PANC2.03 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| BxPc3 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| CAPAN2 | Pancreatic | 1.25 - 20 | 24 | Dose-dependent decrease |
| mPSCs | Pancreatic Stellate | 1.25 - 20 | 24 | Dose-dependent decrease |
| hPDEs | Normal Pancreatic | 1.25 - 20 | 24 | Minimal effect |
| SK-MEL-28 | Melanoma | Not specified | Not specified | Sensitive |
| PC-3 | Prostate | Not specified | Not specified | Sensitive |
| 786-0 | Renal | Not specified | Not specified | Sensitive |
| SF-295 | Glioblastoma | Not specified | Not specified | Sensitive |
| HCT116 | Colon | Not specified | Not specified | Sensitive |
| OV-CAR3 | Ovarian | Not specified | Not specified | Sensitive |
| HuH7 | Liver | Not specified | Not specified | Sensitive |
Data synthesized from dose-response curves presented in scientific literature. The original studies should be consulted for specific IC50 values.
Table 2: Effect of this compound on CA9 Expression in Pancreatic Cancer Cells
| Cell Line | Treatment | CA9 mRNA Expression | CA9 Protein Expression |
| PANC1 | This compound (10 µM, 24h) | Suppressed | Suppressed |
| MiaPaCa2 | This compound (10 µM, 24h) | Suppressed | Suppressed |
| PANC1 | This compound + IKKβ inhibitor | Reversed suppression | Reversed suppression |
Table 3: In Vivo Efficacy of this compound in Xenograft Tumor Models
| Xenograft Cell Line | Tumor Type | This compound Administration | Outcome |
| PANC1 | Pancreatic | Oral | Inhibited tumor growth |
| MiaPaCa2 | Pancreatic | Oral | Inhibited tumor growth |
| SK-MEL-28 | Melanoma | Oral | Inhibited tumor growth |
| PC-3 | Prostate | Oral | Inhibited tumor growth |
| 786-0 | Renal | Oral | Inhibited tumor growth |
| SF-295 | Glioblastoma | Oral | Inhibited tumor growth |
| HCT116 | Colon | Oral | Inhibited tumor growth |
| OV-CAR3 | Ovarian | Oral | Inhibited tumor growth |
| HuH7 | Liver | Oral | Inhibited tumor growth |
| KPC cells | Pancreatic (orthotopic) | Oral | Inhibited tumor growth and lung metastases |
Signaling Pathways of this compound-Induced Alkaliptosis
This compound triggers a cascade of molecular events culminating in alkaliptosis. The primary pathway involves the activation of the NF-κB signaling pathway, which in turn represses the expression of the CA9 gene. Another identified pathway contributing to this process is the ATP6V0D1-STAT3 pathway.
Caption: Signaling pathway of this compound-induced alkaliptosis.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound-induced alkaliptosis.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PANC1, MiaPaCa2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25 µM to 20 µM) or vehicle control (DMSO) for 24 hours.
-
Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for CA9 Expression
Objective: To quantify the protein expression level of CA9 following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the CA9 signal to the loading control.
NF-κB Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB in response to this compound.
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Treatment: Treat the transfected cells with this compound (e.g., 10 µM) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating this compound-induced alkaliptosis.
Caption: Experimental workflow for this compound research.
Conclusion
This compound represents a promising therapeutic candidate for cancer treatment by inducing a novel form of cell death, alkaliptosis. Its specificity for cancer cells and efficacy in preclinical models, particularly for pancreatic cancer, warrant further investigation. The elucidation of its mechanism of action, centered on the NF-κB-mediated downregulation of CA9, provides a solid foundation for the development of targeted therapies that exploit the unique pH characteristics of the tumor microenvironment. This guide provides a comprehensive technical overview to support ongoing and future research in this exciting area of oncology drug development.
References
The Pharmacological Profile of JTC-801: A Selective Nociceptin/Orphanin FQ Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This small molecule has demonstrated significant anti-nociceptive properties in various preclinical models of acute and neuropathic pain.[4][5] Furthermore, emerging research has uncovered novel mechanisms of action for this compound, including the induction of a unique pH-dependent form of cell death termed "alkaliptosis" in cancer cells, highlighting its potential therapeutic versatility. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vitro and in vivo efficacy, and its impact on cellular signaling pathways.
Receptor Binding and Selectivity
This compound exhibits high affinity and selectivity for the human NOP receptor. In vitro binding assays have consistently demonstrated its potent displacement of radiolabeled nociceptin. The compound shows significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its selectivity.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | Parameter | Value | Reference |
| Human NOP (ORL-1) | HeLa cell membranes | [³H]-Nociceptin | Kᵢ | 8.2 nM | |
| Human NOP (ORL-1) | HeLa cell membranes | [³H]-Nociceptin | IC₅₀ | 94 ± 8.6 nM | |
| Human μ-opioid | CHO-K1 cell membranes | [³H]-Diprenorphine | Kᵢ | 102.9 nM | |
| Human κ-opioid | Not specified | Not specified | Kᵢ | 1057.5 nM | |
| Human δ-opioid | Not specified | Not specified | Kᵢ | 8647.2 nM | |
| Rat NOP (ORL-1) | Cerebrocortical membranes | Not specified | IC₅₀ | 472 nM | |
| Rat μ-opioid | Cerebrocortical membranes | Not specified | IC₅₀ | 1831 nM |
The selectivity profile of this compound for the NOP receptor over the μ-, κ-, and δ-opioid receptors is approximately 12.5-, 129-, and 1055-fold, respectively.
In Vitro Pharmacology
Functional Antagonism at the NOP Receptor
This compound functions as a competitive antagonist at the NOP receptor. In HeLa cells expressing the human NOP receptor, nociceptin typically inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation. This compound effectively reverses this inhibition in a concentration-dependent manner, with an IC₅₀ of 2.58 μM. Importantly, this compound alone does not modulate basal cAMP levels, indicating a lack of agonist or inverse agonist activity at the NOP receptor.
Induction of Alkaliptosis in Cancer Cells
Recent studies have revealed a novel anti-cancer activity of this compound. In various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), this compound induces a form of programmed cell death known as alkaliptosis. This process is distinct from apoptosis and necroptosis and is characterized by an increase in intracellular pH.
The proposed mechanism involves the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9). CA9 is a key regulator of intracellular pH, and its downregulation by this compound leads to cellular alkalinization and subsequent cell death.
In Vivo Pharmacology
This compound has demonstrated significant analgesic effects in a variety of animal models of pain, with efficacy observed following both intravenous and oral administration.
Anti-nociceptive and Anti-hyperalgesic Effects
-
Nociceptin-Induced Allodynia: this compound dose-dependently inhibits allodynia induced by intrathecal injection of nociceptin in mice.
-
Acute Pain Models: In the mouse hot-plate test, this compound significantly prolongs the escape response latency. In the rat formalin test, it reduces the nociceptive response in both the first and second phases. Notably, this anti-nociceptive action is not blocked by the non-selective opioid antagonist naloxone, confirming its mediation through a non-classical opioid pathway.
-
Neuropathic Pain: In a rat model of chronic constriction injury (CCI), oral administration of this compound alleviates heat-evoked hyperalgesia. It also reverses tactile allodynia in a dose-dependent manner in a spinal nerve ligation model.
-
Post-Traumatic Stress Disorder (PTSD) Model: In a rat model of PTSD, this compound reversed stress-induced mechanical allodynia and thermal hyperalgesia.
Table 2: In Vivo Efficacy of this compound in Pain Models
| Animal Model | Pain Type | Administration | Minimum Effective Dose (MED) / ED₅₀ | Effect | Reference |
| Mouse | Nociceptin-induced allodynia | i.v. | 0.01 mg/kg | Inhibition of allodynia | |
| Mouse | Nociceptin-induced allodynia | p.o. | 1 mg/kg | Inhibition of allodynia | |
| Mouse | Hot-plate test | i.v. | 0.01 mg/kg | Prolonged escape latency | |
| Mouse | Hot-plate test | p.o. | 1 mg/kg | Prolonged escape latency | |
| Rat | Formalin test (Phase 1 & 2) | i.v. | 0.01 mg/kg | Reduced nociceptive response | |
| Rat | Formalin test (Phase 1 & 2) | p.o. | 1 mg/kg | Reduced nociceptive response | |
| Mouse | Sciatic nerve injury | i.p. | ED₅₀: 0.83 mg/kg (mechanical), 1.02 mg/kg (cold) | Anti-allodynic effects | |
| Rat | Chronic Constriction Injury | p.o. (in food) | 0.03% - 0.06% | Normalized paw withdrawal latency | |
| Rat | Single-prolonged stress (PTSD) | i.p. | 6 mg/kg/day | Reversal of allodynia and hyperalgesia |
Anti-Anxiety Effects
In a rat model of PTSD, this compound treatment also reversed anxiety-like behavior.
Pharmacokinetics
This compound is orally bioavailable and can cross the blood-brain barrier. In mice, the peak plasma concentration is reached between one and four hours after oral administration, with a plasma half-life of 8.2 hours. The compound accumulates in the liver, kidney, and pancreas.
Signaling Pathways
NOP Receptor-Mediated Signaling
The primary mechanism of action of this compound involves the antagonism of the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by its endogenous ligand, nociceptin, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound blocks this signaling cascade.
Alkaliptosis Signaling Pathway in Cancer Cells
In cancer cells, this compound induces a distinct signaling pathway leading to alkaliptosis. This involves the activation of NF-κB and the subsequent repression of carbonic anhydrase 9 (CA9).
Experimental Protocols
Radioligand Binding Assay (NOP Receptor)
This protocol outlines the general steps for determining the binding affinity of this compound for the NOP receptor.
Detailed Steps:
-
Membrane Preparation: Membranes from HeLa cells stably expressing the human NOP receptor are suspended in a Tris-HCl buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of [³H]-nociceptin and a range of concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.
Formalin Test in Rats
This in vivo assay assesses the anti-nociceptive effects of a compound in a model of tonic pain.
Detailed Steps:
-
Acclimatization: Rats are allowed to acclimate to the testing environment.
-
Compound Administration: this compound is administered either intravenously (e.g., 0.03 mg/kg) or orally (e.g., 3.0 mg/kg) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 50 μL of 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Observation: The animal's behavior is observed for a set period (e.g., 30 minutes). The total time spent licking, biting, or flinching the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain. The duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle-treated control group.
Conclusion
This compound is a well-characterized, selective NOP receptor antagonist with robust anti-nociceptive and anti-allodynic effects in preclinical models of pain. Its oral bioavailability and ability to penetrate the central nervous system make it a promising therapeutic candidate. The discovery of its ability to induce alkaliptosis in cancer cells has opened up new avenues for its potential application in oncology. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of JTC-801: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demonstrated significant analgesic properties across a range of preclinical pain models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and efficacy in acute, inflammatory, and neuropathic pain states. Comprehensive summaries of experimental protocols and quantitative data are presented to facilitate further research and development in the field of non-opioid analgesics.
Introduction
The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. The NOP receptor and its endogenous ligand, N/OFQ, represent a compelling target within the endogenous opioid system, distinct from the classical mu, delta, and kappa opioid receptors.[1] Activation of the NOP receptor can exert complex, often opposing, effects on nociception depending on the anatomical location and physiological context. This compound, by selectively antagonizing the NOP receptor, has emerged as a promising investigational compound for the treatment of various pain modalities.[1] This document serves as a comprehensive resource on the preclinical analgesic investigation of this compound.
Mechanism of Action: NOP Receptor Antagonism
This compound exerts its analgesic effects by acting as a selective antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of N/OFQ, this compound prevents this signaling cascade, thereby modulating downstream neuronal activity and attenuating pain signals.
Quantitative Data
The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of this compound from various preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Ligand | Preparation | Ki (nM) | IC50 (nM) | Reference |
| Human ORL1 | [3H]-nociceptin | HeLa cells | 8.2 | 94 ± 8.6 | [3] |
| Human ORL1 | [3H]-nociceptin | HeLa cells | 44.5 | - | |
| Human μ-opioid | - | - | - | 325 | |
| Human δ-opioid | - | - | - | >10,000 | |
| Human κ-opioid | - | - | - | >10,000 | |
| Rat ORL1 | - | Cerebrocortical membrane | - | 472 | |
| Rat μ-opioid | - | Cerebrocortical membrane | - | 1831 |
Table 2: In Vivo Analgesic Efficacy of this compound in Animal Models
| Pain Model | Species | Assay | Route of Administration | Effective Dose (mg/kg) | Effect | Reference |
| Acute Pain | Mouse | Hot-Plate Test | i.v. | 0.01 (MED) | Prolonged escape response latency | |
| Acute Pain | Mouse | Hot-Plate Test | p.o. | 1 (MED) | Prolonged escape response latency | |
| Inflammatory Pain | Rat | Formalin Test (Phase 1) | i.v. | 0.01 (MED) | Reduced nociceptive response | |
| Inflammatory Pain | Rat | Formalin Test (Phase 1) | p.o. | 1 (MED) | Reduced nociceptive response | |
| Inflammatory Pain | Rat | Formalin Test (Phase 2) | i.v. | 0.01 (MED) | Reduced nociceptive response | |
| Inflammatory Pain | Rat | Formalin Test (Phase 2) | p.o. | 1 (MED) | Reduced nociceptive response | |
| Neuropathic Pain | Rat | Chronic Constriction Injury (CCI) | p.o. (in food) | 0.03% and 0.06% (in diet) | Alleviated heat-evoked hyperalgesia | |
| Neuropathic Pain | Rat | Paclitaxel-induced | Systemic | - | Alleviated mechanical allodynia | |
| Post-Traumatic Stress Disorder (PTSD) Model | Rat | Single-Prolonged Stress (SPS) | i.p. | 6 (daily) | Reversed mechanical allodynia and thermal hyperalgesia |
MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies for key in vivo analgesic assays are provided below.
Hot-Plate Test (Acute Thermal Pain)
Methodology:
-
Animal Acclimatization: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before testing.
-
Testing: Each animal is individually placed on a hot plate maintained at a constant temperature (typically 52-55°C).
-
Observation: The latency to the first sign of a nociceptive response, such as hind paw licking, shaking, or jumping, is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
Formalin Test (Inflammatory Pain)
Methodology:
-
Animal Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: this compound or vehicle is administered prior to the formalin injection.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation Periods: The animal's behavior is observed for two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, associated with inflammatory pain.
-
-
Data Recording: The total time spent licking, biting, or shaking the injected paw is recorded for each phase.
Von Frey Test (Mechanical Allodynia in Neuropathic Pain)
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
JTC-801: A NOP Receptor Antagonist for Reversing Anxiety-Like Behavior
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of JTC-801, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The document details the pharmacological profile of this compound and its demonstrated efficacy in preclinical models of anxiety, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.
Core Mechanism of Action
This compound exerts its effects by selectively blocking the NOP receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain, anxiety, and stress responses.[3][4] In conditions of stress, elevated levels of the endogenous ligand N/OFQ can lead to anxiety-like behaviors.[5] By antagonizing the NOP receptor, this compound effectively reverses these effects, demonstrating anxiolytic properties, particularly under stressed conditions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Ligand | Ki (nM) | IC50 (nM) |
| NOP (ORL1) | Human | [3H]-nociceptin | 8.2 | 94 ± 8.6 |
| NOP (ORL1) | Rat | 472 | ||
| μ-opioid | Human | 102.9 | 325 | |
| μ-opioid | Rat | 1831 | ||
| κ-opioid | Human | 1057.5 | >10,000 | |
| δ-opioid | Human | 8647.2 | >10,000 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Agonist | This compound Effect | IC50 (µM) |
| Forskolin-induced cAMP accumulation | HeLa (human NOP receptor expressing) | Nociceptin (1 nM) | Reverses inhibitory action | 2.58 |
Table 3: In Vivo Efficacy of this compound in a Rat Model of PTSD (Single-Prolonged Stress)
| Behavioral Test | Animal Model | This compound Dose | Outcome |
| Elevated Plus Maze | Sprague Dawley Rat (SPS model) | 6 mg/kg i.p., once daily for 15 days | Reversed SPS-induced anxiety-like behavior |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
[35S]-GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors (GPCRs) like the NOP receptor.
Materials:
-
Rat brain membranes (cortical tissue)
-
[35S]-GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
N/OFQ (agonist)
-
This compound
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes from cortical tissue as previously described.
-
Incubate the membranes (e.g., 10 µg protein) for 60 minutes at 25°C in the assay buffer containing [35S]-GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of the agonist (N/OFQ) in the presence or absence of this compound.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed to determine the ability of this compound to inhibit N/OFQ-stimulated [35S]-GTPγS binding.
cAMP Accumulation Assay
This assay determines the effect of this compound on the inhibition of adenylyl cyclase activity mediated by NOP receptor activation.
Materials:
-
HeLa cells expressing the human NOP receptor
-
Forskolin
-
Nociceptin
-
This compound
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium and reagents
Procedure:
-
Culture HeLa cells expressing the human NOP receptor in appropriate plates.
-
Pre-incubate the cells with this compound at various concentrations for a specified time.
-
Stimulate the cells with a fixed concentration of nociceptin (e.g., 1 nM) in the presence of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of this compound to reverse the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral test to assess anxiety in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the rats to the testing room for at least 1 hour before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).
-
Record the animal's movements using a video tracking system.
-
Analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Conditioned Fear Test
This test assesses fear-associated learning and memory.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (e.g., a tone).
-
A novel context chamber with different visual and olfactory cues.
Procedure:
-
Conditioning (Day 1): Place the rat in the conditioning chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.
-
Contextual Fear Testing (Day 2): Place the rat back into the conditioning chamber without presenting the auditory cue or the footshock. Measure the amount of time the animal spends "freezing" (a fear response characterized by immobility).
-
Cued Fear Testing (Day 3): Place the rat in the novel context chamber. After a baseline period, present the auditory cue without the footshock. Measure the freezing behavior in response to the cue.
-
Anxiolytic compounds are expected to reduce the freezing time in both the contextual and cued fear tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Elevated Plus Maze (EPM) Test.
Caption: Experimental Workflow for the Conditioned Fear Test.
Conclusion
This compound is a potent and selective NOP receptor antagonist with demonstrated efficacy in reversing anxiety-like behaviors in preclinical models. Its mechanism of action, centered on the modulation of the N/OFQ-NOP receptor system, presents a promising avenue for the development of novel anxiolytic therapeutics. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other NOP receptor modulators.
References
- 1. Fear Extinction in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Methodological & Application
JTC-801 In Vivo Administration Protocol for Mice: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] It has demonstrated significant potential in various preclinical models, exhibiting analgesic properties in acute and chronic pain, anxiolytic effects, and anti-cancer activity.[1][2] This document provides a comprehensive overview of the in vivo administration protocols for this compound in mice, compiled from various research studies. It is intended to serve as a detailed guide for researchers designing and executing preclinical studies involving this compound.
This compound's mechanism of action primarily involves the blockade of the ORL1 receptor.[1] However, in the context of cancer, it has been shown to induce a pH-dependent cell death known as alkaliptosis. This is achieved by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[3] Furthermore, in melanoma cells, this compound has been observed to suppress tumor growth by inhibiting the PI3K-Akt-mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse models. This information is intended to provide a starting point for dose-ranging studies and experimental design.
| Mouse Model | Administration Route | Dosage | Frequency | Vehicle | Observed Effects |
| Nociceptin-induced Allodynia | Intravenous (i.v.) | ≥ 0.01 mg/kg | Single dose | Not specified | Antagonism of allodynia |
| Nociceptin-induced Allodynia | Oral (p.o.) | ≥ 1 mg/kg | Single dose | Not specified | Antagonism of allodynia |
| Hot-plate Test (Acute Pain) | Intravenous (i.v.) | ≥ 0.01 mg/kg | Single dose | Not specified | Prolonged escape response latency |
| Hot-plate Test (Acute Pain) | Oral (p.o.) | ≥ 1 mg/kg | Single dose | Not specified | Prolonged escape response latency |
| Post-traumatic Stress Disorder (PTSD) Model (Anxiety and Pain) | Intraperitoneal (i.p.) | 6 mg/kg | Once daily | 3% DMSO and 0.05% hydroxypropylcellulose | Reversal of mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior |
| Nitrous Oxide-induced Analgesia | Intraperitoneal (i.p.) | 0.05 - 5 mg/kg | Single dose | Not specified | Suppression of analgesic effect |
| Cancer (Xenograft Tumors) | Oral gavage | 10 or 20 mg/kg | Every day for two weeks | Not specified | Inhibition of tumor growth |
| Cancer (Orthotopic Pancreatic Tumors) | Oral gavage | 20 mg/kg | Twice per week for four weeks | Not specified | Prolonged survival, reduced tumor size and weight |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The solubility of this compound can be a critical factor in preparing a homogenous solution for administration. The following are general guidelines based on published studies:
-
For Oral and Intravenous Administration: this compound can be dissolved in 5% sorbitol.
-
For Intraperitoneal Administration: A common vehicle is a solution of 3% DMSO and 0.05% hydroxypropylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.
Preparation Steps:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile container, add the appropriate vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
Store the prepared solution as recommended by the manufacturer, protected from light.
Administration Routes
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
-
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes (1 ml).
-
-
Procedure:
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
-
Materials:
-
25-27 gauge needles.
-
Syringes (1 ml).
-
-
Procedure:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any adverse reactions.
-
Intravenous injection, typically via the lateral tail vein, provides the most direct and rapid route of administration.
-
Materials:
-
27-30 gauge needles.
-
Syringes (1 ml).
-
A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.
-
-
Procedure:
-
Warm the mouse's tail to make the lateral veins more visible and accessible.
-
Place the mouse in a restraint device that allows access to the tail.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub or by the lack of resistance upon injecting a small volume.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any complications.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow for in vivo studies in mice.
Caption: this compound Signaling Pathways.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: JTC-801 in the Rat Formalin Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2][3] It has demonstrated potent anti-nociceptive effects in various animal models of acute and chronic pain.[1][2] The formalin test in rats is a widely used model of tonic chemical pain that assesses the efficacy of analgesic compounds. This test is characterized by a biphasic nociceptive response: an initial acute phase (Phase 1) resulting from direct chemical stimulation of nociceptors, followed by a tonic inflammatory phase (Phase 2) involving central sensitization in the dorsal horn of the spinal cord. This compound has been shown to effectively reduce the nociceptive responses in both phases of the rat formalin test, suggesting its potential as a novel analgesic.
Mechanism of Action:
This compound exerts its analgesic effects by blocking the NOP receptor. The N/OFQ-NOP receptor system is known to modulate nociceptive transmission. While the precise downstream signaling pathways of this compound in the formalin test are not fully elucidated, studies in other pain models suggest the involvement of pathways like the PI3K/Akt signaling pathway in mitigating neuropathic pain. The anti-nociceptive action of this compound is not inhibited by the general opioid antagonist naloxone, indicating its effects are independent of classical opioid receptors (mu, delta, and kappa).
Signaling Pathway of this compound in Pain Modulation
Caption: this compound acts as an antagonist at the NOP receptor, thereby modulating pain signaling pathways and producing analgesia.
Data Presentation: this compound Dosage and Efficacy in the Rat Formalin Test
The following table summarizes the effective dosages of this compound in reducing nociceptive behaviors in the rat formalin test as reported in the literature.
| Administration Route | Dosage (Minimum Effective Dose) | Effect on Formalin Test Phases | Reference |
| Intravenous (i.v.) | 0.01 mg/kg | Reduction of both Phase 1 and Phase 2 responses | |
| Oral (p.o.) | 1 mg/kg | Reduction of both Phase 1 and Phase 2 responses |
Experimental Protocol: Rat Formalin Test for this compound Evaluation
This protocol outlines the methodology for assessing the anti-nociceptive effects of this compound using the rat formalin test.
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 210-220 grams are reported to show a more intense response compared to older, heavier rats.
-
Acclimation: Animals should be acclimated to the housing facilities for at least 7-10 days before the experiment and to the testing environment to minimize stress-induced variability.
2. Materials:
-
This compound
-
Vehicle for this compound (e.g., 5% sorbitol for intravenous administration)
-
Formalin solution (e.g., 5% in saline). Concentrations can range from 1% to 5%, with 5% inducing a robust response.
-
Syringes and needles for administration.
-
Observation chambers (e.g., clear Plexiglas boxes) with a mirror placed to allow for unobstructed observation of the paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).
-
Timer.
3. Experimental Workflow:
Caption: Workflow for evaluating this compound in the rat formalin test.
4. Procedure:
-
Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Acclimation to Observation Chamber: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation.
-
This compound Administration:
-
Intravenous (i.v.): Administer this compound or vehicle into the tail vein 5 minutes before the formalin injection.
-
Oral (p.o.): Administer this compound or vehicle by oral gavage 60 minutes before the formalin injection.
-
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a microsyringe.
-
Behavioral Observation and Scoring: Immediately after the formalin injection, start recording the animal's behavior for 60 minutes. The nociceptive response is quantified by measuring the amount of time the animal spends licking, biting, or flinching/shaking the injected paw.
-
Phase 1 (Acute Phase): 0-10 minutes post-formalin injection.
-
Phase 2 (Tonic Phase): 11-60 minutes post-formalin injection.
-
A cumulative time spent in nociceptive behaviors is recorded for each phase.
-
5. Data Analysis:
-
The total time spent licking, biting, or flinching is calculated for both Phase 1 and Phase 2 for each animal.
-
The data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the responses in the this compound treated groups with the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
This compound demonstrates significant anti-nociceptive properties in the rat formalin test, effectively attenuating both the acute and tonic phases of the pain response. The provided dosages and protocol offer a solid foundation for researchers investigating the analgesic potential of this NOP receptor antagonist. Careful adherence to the experimental design and scoring methodology is crucial for obtaining reliable and reproducible results.
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for JTC-801 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It displays high affinity for the NOP receptor with a Ki value of 8.2 nM and exhibits significant selectivity over other opioid receptors.[1][4] this compound's ability to modulate the NOP receptor signaling pathway makes it a valuable tool in neuroscience research, particularly in studies related to pain, anxiety, and stress-related disorders. Recent studies have also explored its potential in cancer research, where it has been shown to induce pH-dependent cell death in cancer cells and inhibit the PI3K-Akt-mTOR signaling pathway in melanoma.
Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 447.96 g/mol | |
| Molecular Formula | C₂₆H₂₅N₃O₂・HCl | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility in DMSO | ≥ 22.4 mg/mL to 100 mg/mL | |
| Storage (Powder) | 4°C, sealed from moisture | |
| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 447.96 g/mol / 1000 = 4.48 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 4.48 mg of this compound powder directly into the tared tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. However, always check for the compound's temperature sensitivity. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). The stock solution should be sealed and protected from moisture.
-
Safety and Handling Precautions
-
This compound should be handled in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Avoid the formation of dust and aerosols during weighing and handling of the powder.
-
DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with care and avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps for the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway
This compound acts as an antagonist to the NOP receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby inhibiting the downstream signaling cascade.
Caption: Antagonistic action of this compound on the NOP receptor signaling pathway.
References
JTC-801 Application in Hot-Plate and Tail-Flick Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP receptor system is a key player in the modulation of various physiological processes, including pain, anxiety, and reward.[3] this compound has demonstrated significant anti-nociceptive effects in various preclinical models of acute and chronic pain, making it a valuable tool for pain research and the development of novel analgesics.[1][3] This document provides detailed application notes and protocols for utilizing this compound in two standard thermal nociception assays: the hot-plate test and the tail-flick test.
Mechanism of Action: NOP Receptor Antagonism
This compound exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability. By antagonizing the NOP receptor, this compound can prevent these downstream signaling events, thereby modulating nociceptive pathways.
Data Presentation: this compound in Thermal Nociception Assays
The following tables summarize the reported effects of this compound in the hot-plate and tail-flick assays.
Table 1: Effect of this compound in the Mouse Hot-Plate Test
| Administration Route | Dose (mg/kg) | Effect on Escape Response Latency (ERL) | Reference |
| Intravenous (i.v.) | 0.01 | Minimum Effective Dose (MED) for prolonging ERL | |
| Oral (p.o.) | 1 | Minimum Effective Dose (MED) for prolonging ERL |
Table 2: Application of this compound in the Mouse Tail-Flick Test
| Context of Use | Doses of this compound (i.p.) | Observed Effect | Reference |
| Antagonism of Nitrous Oxide-Induced Analgesia | 0.05 - 5 mg/kg | Suppressed the analgesic effect of N₂O |
Note: The tail-flick data primarily demonstrates this compound's ability to antagonize other analgesics, rather than its intrinsic dose-dependent analgesic effect in this assay.
Experimental Protocols
Hot-Plate Assay
The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinally organized pain responses.
Materials:
-
Hot-plate apparatus with precise temperature control
-
Animal enclosure (e.g., clear plexiglass cylinder)
-
Timer
-
This compound
-
Vehicle (e.g., 5% gum arabic in saline for oral administration, saline for intravenous)
-
Rodents (mice or rats)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Apparatus Preparation: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenously 5 minutes before the test, or orally 30-60 minutes before the test).
-
Baseline Measurement (Optional but Recommended): Before drug administration, a baseline latency can be determined for each animal. A cutoff time (e.g., 30 seconds) should be established to prevent tissue damage. Animals with excessively high or low baseline latencies may be excluded.
-
Testing:
-
Gently place the animal on the heated surface of the hot plate and start the timer immediately.
-
Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nocifensive response. This time is the escape response latency (ERL).
-
If the animal does not respond within the predetermined cutoff time, remove it from the plate and assign the cutoff time as its latency.
-
-
Data Analysis: Compare the mean ERL of the this compound treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Tail-Flick Assay
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
This compound
-
Vehicle (e.g., saline for intraperitoneal injection)
-
Rodents (mice or rats)
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally 15-30 minutes before the test).
-
Restraint: Gently place the animal in a restrainer, leaving the tail exposed.
-
Baseline Measurement (Optional but Recommended): Measure the baseline tail-flick latency before drug administration. A cutoff time (e.g., 10-15 seconds) is crucial to prevent tissue damage.
-
Testing:
-
Position the animal's tail such that the radiant heat source is focused on a specific point on the distal portion of the tail.
-
Activate the heat source, which will simultaneously start a timer.
-
The apparatus will automatically detect the rapid flick of the tail away from the heat source and stop both the stimulus and the timer.
-
Record the latency time.
-
If the animal does not flick its tail within the cutoff time, the apparatus should automatically shut off the heat source, and the cutoff time is recorded.
-
-
Data Analysis: Compare the mean tail-flick latency of the this compound treated group with the vehicle-treated control group using appropriate statistical analysis.
This compound is a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in pain modulation. The hot-plate and tail-flick assays are robust and reliable methods for assessing the anti-nociceptive properties of this compound. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments using this compound in these widely accepted models of thermal pain.
References
- 1. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTC-801 in a Rat Model of Post-Traumatic Stress Disorder
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-traumatic stress disorder (PTSD) is a severe anxiety disorder that can develop after exposure to a traumatic event. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a key area of investigation in the pathophysiology of PTSD and related comorbidities such as chronic pain.[1][2] JTC-801 is a selective antagonist of the NOP receptor.[1][2] These application notes provide a comprehensive guide for utilizing this compound in the Single-Prolonged Stress (SPS) rat model, a widely used preclinical model of PTSD.[3]
Mechanism of Action of this compound in the Context of PTSD
The Single-Prolonged Stress (SPS) model in rats leads to a phenotype that mirrors several key aspects of human PTSD, including anxiety-like behaviors, hyperalgesia, and neuroendocrine dysregulation, specifically hypocortisolism. This PTSD-like state is associated with an upregulation of the N/OFQ system, including elevated levels of N/OFQ in the serum, cerebrospinal fluid (CSF), and key brain regions like the periaqueductal gray (PAG) and hippocampus. Furthermore, there is an upregulation of NOP receptor protein and mRNA in the amygdala and PAG.
This compound, as a NOP receptor antagonist, works by blocking the effects of the elevated N/OFQ levels at the NOP receptor. This antagonism has been shown to reverse SPS-induced anxiety-like behaviors and pain hypersensitivity. The therapeutic effects of this compound are associated with its ability to normalize the dysregulated N/OFQ system, including reducing the elevated N/OFQ levels and reversing the upregulation of NOP receptor expression.
Data Presentation: Efficacy of this compound in a Rat Model of PTSD
The following tables summarize the quantitative data on the effects of this compound (6 mg/kg, i.p., once daily from day 7 to 21 post-SPS) in the Single-Prolonged Stress (SPS) rat model.
Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
| Vehicle | 14.8 ± 0.5 | 14.9 ± 0.4 | 15.0 ± 0.3 | 14.8 ± 0.5 |
| This compound | 14.7 ± 0.6 | 14.8 ± 0.5 | 14.9 ± 0.4 | 14.7 ± 0.6 |
| SPS + Vehicle | 14.9 ± 0.4 | 6.2 ± 0.7 | 5.8 ± 0.6 | 6.5 ± 0.8 |
| SPS + this compound | 14.8 ± 0.5 | 6.5 ± 0.8 | 12.1 ± 0.9# | 13.8 ± 0.7# |
Data are presented as mean paw withdrawal threshold (g) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Day 0 (s) | Day 7 (s) | Day 14 (s) | Day 21 (s) |
| Vehicle | 10.5 ± 0.4 | 10.6 ± 0.3 | 10.7 ± 0.4 | 10.5 ± 0.3 |
| This compound | 10.4 ± 0.5 | 10.5 ± 0.4 | 10.6 ± 0.5 | 10.4 ± 0.4 |
| SPS + Vehicle | 10.6 ± 0.3 | 5.1 ± 0.5 | 4.8 ± 0.4 | 5.3 ± 0.6 |
| SPS + this compound | 10.5 ± 0.4 | 5.3 ± 0.6 | 8.9 ± 0.7# | 9.8 ± 0.5# |
Data are presented as mean paw withdrawal latency (s) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.
Table 3: Effect of this compound on Anxiety-Like Behavior (Elevated Plus Maze)
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle | 45.2 ± 3.1 | 50.1 ± 2.8 |
| This compound | 44.8 ± 3.5 | 49.5 ± 3.2 |
| SPS + Vehicle | 18.5 ± 2.4 | 22.3 ± 2.1 |
| SPS + this compound | 39.7 ± 2.9# | 43.8 ± 2.5# |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Tests were conducted on day 21 post-SPS.
Table 4: Effect of this compound on Serum Corticosterone Levels
| Treatment Group | Serum Corticosterone (ng/mL) |
| Vehicle | 285.4 ± 25.1 |
| This compound | 279.8 ± 28.3 |
| SPS + Vehicle | 191.2 ± 20.5* |
| SPS + this compound | 265.7 ± 23.9# |
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Samples were collected on day 21 post-SPS.
Experimental Protocols
I. Single-Prolonged Stress (SPS) Protocol
This protocol is designed to induce a PTSD-like phenotype in rats.
Materials:
-
Male Sprague Dawley rats (250-300g)
-
Restraint device (e.g., a plastic cone or wire mesh restrainer)
-
Forced swim tank (e.g., a plexiglass cylinder, 50 cm high, 24 cm diameter)
-
Water at 24°C
-
Diethyl ether or isoflurane
-
Anesthetic chamber
Procedure:
-
Restraint Stress: Place the rat in the restraint device for 2 hours.
-
Forced Swim: Immediately after restraint, place the rat in the forced swim tank filled with 24°C water to a depth where the rat cannot touch the bottom for 20 minutes.
-
Recovery: Remove the rat from the water, dry it with a towel, and allow a 15-minute recuperation period in its home cage.
-
Anesthetic Exposure: Place the rat in an anesthetic chamber and expose it to diethyl ether or isoflurane until loss of consciousness.
-
Post-SPS Housing: Return the rat to its home cage. For the following 7 days, the rat should remain undisturbed to allow for the development of the PTSD-like phenotype. Behavioral testing can commence after this sensitization period.
References
Application Notes and Protocols: JTC-801 Intraperitoneal vs. Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated significant analgesic properties in various preclinical models of acute and chronic pain. This document provides a detailed comparison of intraperitoneal (i.p.) and oral (p.o.) administration of this compound, summarizing key quantitative data, experimental protocols, and visualizing relevant biological pathways to aid in experimental design and drug development.
Data Presentation: Comparison of Administration Routes
While a direct head-to-head study comparing the pharmacokinetics and dose-response efficacy of intraperitoneal versus oral administration of this compound was not identified in the reviewed literature, this section summarizes key findings from various preclinical studies.
Pharmacokinetic Parameters
A study in C57BL/6 mice provides some insight into the oral pharmacokinetics of this compound when administered by gavage.[1] Unfortunately, comparative data for intraperitoneal administration from the same study is not available.
| Parameter | Oral Administration (Gavage in C57BL/6 Mice) | Intraperitoneal Administration | Source |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Data not available in comparative studies | [1] |
| Plasma Half-life (t1/2) | 8.2 hours | Data not available in comparative studies | [1] |
| Bioavailability | Stated to have good bioavailability | Data not available in comparative studies | [2] |
Efficacy in Preclinical Pain Models
The following table summarizes effective doses of this compound administered via intraperitoneal and oral routes in various rodent models of pain.
| Pain Model | Species | Administration Route | Effective Dose Range | Observed Effect | Source |
| Neuropathic Pain (Chronic Constriction Injury) | Rat | Oral (in food) | 0.03% - 0.06% | Alleviated heat-evoked hyperalgesia | [3] |
| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Intraperitoneal | 3 - 30 mg/kg | Dose-dependent reversal of tactile allodynia | |
| Neuropathic Pain (Spinal Nerve Ligation) | Mouse | Oral | 3 mg/kg (single dose) | Increased withdrawal latency | |
| Post-Traumatic Stress Disorder (PTSD) Model with Pain Symptoms | Rat | Intraperitoneal | 6 mg/kg (once daily) | Reversed mechanical allodynia and thermal hyperalgesia | |
| Paclitaxel-Induced Neuropathic Pain | Rat | Intraperitoneal | Not specified | Alleviated mechanical allodynia | |
| Nitrous Oxide-Induced Analgesia Inhibition | Mouse | Intraperitoneal | Not specified | Suppressed the analgesic effect of N2O | |
| Inflammatory Pain (Formalin Test) | Rat | Systemic (route not specified) | Not specified | Dose-dependently suppressed the second phase of licking behavior |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents
This protocol is a general guideline for the intraperitoneal injection of this compound in rats or mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 3% DMSO and 0.05% hydroxypropylcellulose in sterile saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare the vehicle solution.
-
Dissolve this compound in the vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Gently restrain the animal. For rats, a two-person technique is often preferred for safety and accuracy. For mice, manual restraint is common.
-
-
Injection Procedure:
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for both mice and rats.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions for at least 30 minutes post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rodents
This protocol provides a general method for the oral administration of this compound to rodents using gavage.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, saline, or a specific formulation as required)
-
Flexible gavage needles (18-20 gauge for mice, 16-18 gauge for rats)
-
Sterile syringes (1 mL or 3 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare the desired vehicle.
-
Suspend or dissolve the this compound in the vehicle to the target concentration. Sonication may be necessary for uniform suspension.
-
-
Animal Preparation:
-
Weigh the animal for accurate dose calculation.
-
Gently restrain the animal to prevent movement and ensure proper gavage technique.
-
-
Gavage Procedure:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.
-
Once the needle is correctly positioned in the esophagus/stomach, slowly administer the this compound formulation. The typical gavage volume is 5-10 mL/kg.
-
Gently remove the gavage needle.
-
-
Post-Gavage Monitoring:
-
Return the animal to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects for at least 30 minutes.
-
Visualizations
Signaling Pathway of the NOP Receptor
This compound acts as an antagonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand N/OFQ to the NOP receptor typically initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This compound blocks these effects.
Caption: NOP Receptor Signaling Pathway Antagonized by this compound.
Experimental Workflow: Comparing Administration Routes
The following diagram illustrates a general experimental workflow for comparing the efficacy of this compound administered via intraperitoneal and oral routes in a preclinical pain model.
Caption: Workflow for Comparing i.p. and p.o. This compound Efficacy.
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801 In Vitro Binding Affinity for the ORL1 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTC-801 is a selective antagonist for the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] The ORL1 receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, anxiety, and reward. Understanding the binding affinity and selectivity of compounds like this compound is crucial for the development of novel therapeutics targeting this system. These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of this compound for the human ORL1 receptor.
Data Presentation
The binding affinity of this compound for the ORL1 receptor and its selectivity over other opioid receptors have been determined using in vitro radioligand binding assays. The data is summarized in the tables below.
Table 1: this compound Binding Affinity for the Human ORL1 Receptor
| Parameter | Value | Cell/Tissue System | Radioligand | Reference |
| Ki | 8.2 nM | - | - | [2][3] |
| Ki | 44.5 ± 21.6 nM | HeLa cells expressing ORL1 | [3H]-nociceptin | [4][5] |
| IC50 | 94 ± 8.6 nM | HeLa cells expressing ORL1 | [3H]-nociceptin (50 pM) |
Table 2: this compound Selectivity Profile (IC50 values)
| Receptor | Human | Rat (Cerebrocortical membrane) | Reference |
| ORL1 | 94 nM | 472 nM | |
| μ-opioid | 325 nM | 1831 nM | |
| δ-opioid | >10,000 nM | - | |
| κ-opioid | >10,000 nM | - |
ORL1 Receptor Signaling Pathway
Activation of the ORL1 receptor by its endogenous ligand, nociceptin, initiates a signaling cascade that primarily involves the Gi/Go family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels.
Caption: ORL1 Receptor Signaling Pathway.
Experimental Protocol: In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human ORL1 receptor.
Materials:
-
Receptor Source: Membranes from HeLa cells stably expressing the human ORL1 receptor.
-
Radioligand: [3H]-nociceptin (specific activity >40 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM unlabeled nociceptin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.
-
Homogenize gently to ensure a uniform suspension.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + [3H]-nociceptin.
-
Non-specific Binding (NSB): Cell membranes + [3H]-nociceptin + 10 µM unlabeled nociceptin.
-
Competition: Cell membranes + [3H]-nociceptin + varying concentrations of this compound.
-
-
The final concentration of [3H]-nociceptin should be close to its Kd value (e.g., 50 pM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-nociceptin.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-nociceptin).
-
Kd is the dissociation constant of the radioligand for the ORL1 receptor.
-
-
-
Experimental Workflow
Caption: Radioligand Binding Assay Workflow.
References
Troubleshooting & Optimization
JTC-801 Technical Support Center: Solubility Troubleshooting and FAQs
For researchers, scientists, and drug development professionals utilizing JTC-801, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting for common solubility challenges and answers frequently asked questions to support your research endeavors.
Troubleshooting Guide: Resolving this compound Solubility Issues
This section addresses specific problems you may encounter when preparing this compound solutions.
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Question: I am trying to dissolve this compound powder, but it remains as a suspension. What should I do?
-
Answer:
-
Verify Solvent Choice: this compound has high solubility in DMSO and good solubility in ethanol, but it is practically insoluble in water.[1][2] Ensure you are using an appropriate organic solvent.
-
Apply Energy: For challenging dissolutions, gentle heating and/or sonication are recommended to facilitate the process.[3] These methods increase the kinetic energy of the molecules, aiding in the breakdown of the crystal lattice.
-
Check Concentration: Attempting to dissolve this compound above its solubility limit will result in an incomplete dissolution. Refer to the solubility data table below to ensure you are working within the appropriate concentration range for your chosen solvent.
-
Problem 2: this compound precipitates out of solution when diluted with aqueous media.
-
Question: My this compound stock solution in DMSO was clear, but the compound crashed out when I added it to my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue known as "antisolvent precipitation" due to the poor aqueous solubility of this compound.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to maintain the solubility of this compound and minimize solvent toxicity in cellular assays.
-
Use a Co-Solvent System for In Vivo Formulations: For animal studies, a multi-component solvent system is often necessary to maintain solubility upon injection. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] It is crucial to add the solvents sequentially, ensuring the solution is clear after each addition, before adding the next.
-
Consider Formulation with Cyclodextrins: Another approach for in vivo studies is to use a formulation containing sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the drug and improve its aqueous solubility. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).
-
Problem 3: I am unsure about the stability and storage of my this compound solutions.
-
Question: How should I store my this compound stock solutions, and for how long are they stable?
-
Answer:
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).
-
In Solvent: Stock solutions of this compound in solvents like DMSO or ethanol should be stored at -80°C for up to one year, or at -20°C for shorter periods (up to 1 month). It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. Working solutions should ideally be prepared fresh for immediate use.
-
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents. Note that the molecular weight of this compound is approximately 447.96 g/mol .
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 44.8 - 100 | 100.01 - 223.23 | Sonication or heating may be required. |
| Ethanol | 8.96 - 31 | 20.09 - ~69.2 | Sonication is recommended. |
| Water | Insoluble / ≤ 0.33 | Insoluble / ~0.74 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 4.48 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution thoroughly.
-
If necessary, place the vial in an ultrasonic bath for 5-10 minutes or gently warm to ensure complete dissolution.
-
Store the stock solution at -80°C in small aliquots.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is for a final concentration of 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO at a higher concentration (e.g., 20 mg/mL).
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix thoroughly.
-
Sonication can be used to aid dissolution if needed. The final solution should be clear. Use this formulation immediately after preparation.
Visualizing Experimental Workflows
Diagram 1: Decision-Making Workflow for this compound Dissolution
References
JTC-801 Technical Support Center: Optimizing In Vitro Studies
Welcome to the technical support center for JTC-801. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective and high-affinity antagonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It binds to the NOP receptor with a Ki value of approximately 8.2 nM.[1] More recently, this compound has been identified as an inducer of a novel form of pH-dependent cell death in cancer cells, termed "alkaliptosis." This effect is, in many cancer cell lines, independent of its NOP receptor antagonist activity.
Q2: How does this compound induce cell death in cancer cells?
A2: this compound induces alkaliptosis by causing intracellular alkalinization. This process is mediated through two main signaling pathways. One pathway involves the activation of NF-κB, which leads to the repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Another identified mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to activate ATP6V0D1 and STAT3, which contribute to the increase in intracellular pH.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. For its anticancer effects, concentrations typically range from 1.25 µM to 20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Is this compound cytotoxic to normal, non-cancerous cells?
A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. Primary cultures of normal human cells, including hepatocytes, bone marrow CD34+ progenitor cells, peripheral blood mononuclear cells, and dermal fibroblasts, have been found to be relatively resistant to this compound-induced cell death compared to tumor cells.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~10 | 24 |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | ~10 | 24 |
| Hep G2 | Hepatoblastoma | ≥20 | Not Specified |
| M14 | Melanoma | Not Specified | Not Specified |
| SKOV3 | Ovarian Cancer | Not Specified | Not Specified |
| U2OS | Osteosarcoma | Not Specified | Not Specified |
| HCT116 | Colorectal Carcinoma | Sensitive | 24 |
| CFPAC1 | Pancreatic Ductal Adenocarcinoma | Sensitive | 24 |
| PANC2.03 | Pancreatic Ductal Adenocarcinoma | Sensitive | 24 |
| BxPc3 | Pancreatic Ductal Adenocarcinoma | Sensitive | 24 |
| CAPAN2 | Pancreatic Ductal Adenocarcinoma | Sensitive | 24 |
Note: "Sensitive" indicates that the cell line showed a dose-dependent decrease in viability upon treatment with this compound, as reported in the cited literature, although a specific IC50 value was not provided.
Mandatory Visualizations
Here are diagrams of the key signaling pathways affected by this compound, an experimental workflow for optimizing its concentration, and a logical diagram for troubleshooting.
References
JTC-801 Animal Experiment Technical Support Center
Welcome to the technical support center for JTC-801 animal experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the use of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.
Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?
A2: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in rats is a solution of 3% DMSO and 0.05% hydroxypropylcellulose in saline.[1] For oral administration, this compound has been mixed with animal food or dissolved in 5% sorbitol.[2][3] It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals to avoid precipitation and local irritation.
Q3: What are the typical dose ranges for this compound in rodent models of pain and anxiety?
A3: The effective dose of this compound can vary depending on the animal model, species, and route of administration.
-
Intraperitoneal (i.p.) injection: Doses ranging from 0.1 to 10 mg/kg have been shown to be effective in producing anti-allodynic effects in mice.[1] In a rat model of post-traumatic stress disorder, a daily dose of 6 mg/kg i.p. reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior.[1]
-
Oral (p.o.) administration: Doses between 1 mg/kg and 30 mg/kg have demonstrated anti-nociceptive effects in mice and rats. In a rat model of neuropathic pain, this compound given orally in food at 0.03% and 0.06% of the food weight effectively alleviated heat-evoked hyperalgesia.
Q4: Are there any known off-target effects or selectivity information for this compound?
A4: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This selectivity minimizes the potential for confounding effects mediated by the classical opioid system. However, as with any pharmacological agent, the possibility of unknown off-target effects cannot be entirely ruled out, especially at higher concentrations.
Q5: Can this compound influence animal behavior beyond analgesia and anxiolysis?
A5: While primarily studied for its analgesic and anxiolytic properties, the NOP receptor system is involved in a wide range of physiological processes. Blockade of NOP receptors with antagonists like this compound has been associated with antidepressant-like effects in some preclinical models. Conversely, some studies suggest that NOP receptor antagonists might have anxiogenic-like effects under certain conditions, particularly in non-stressed animals. Researchers should carefully consider the baseline stress level of their animals and include appropriate behavioral controls to assess any unexpected effects on mood or general activity.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in pain or anxiety models.
| Potential Cause | Troubleshooting Steps |
| Improper drug preparation or administration | - Ensure this compound is fully dissolved in the vehicle. Sonication may be helpful. - Prepare fresh solutions for each experiment, as the stability of this compound in solution over time may vary. - Verify the accuracy of the administered dose and the injection technique (e.g., proper i.p. injection to avoid administration into the gut or subcutaneous tissue). |
| Suboptimal dosing | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain. - Consider the timing of administration relative to the behavioral test, as the pharmacokinetic profile of this compound will influence its peak effect. |
| Animal model variability | - Ensure the chosen animal model is appropriate for studying the effects of NOP receptor antagonism. The expression and function of the NOP system can vary between different models of pain or anxiety. - Control for factors that can influence behavioral outcomes, such as animal strain, age, sex, and housing conditions. |
| High baseline variability | - Acclimatize animals properly to the experimental environment and handling procedures to reduce stress-induced variability. - Increase the number of animals per group to enhance statistical power. |
Issue 2: Adverse effects observed in animals following this compound administration.
| Potential Cause | Troubleshooting Steps |
| Local irritation or inflammation at the injection site | - This has been observed with repeated daily injections of 3 mg/kg i.p. in rats. - Consider reducing the concentration of DMSO in the vehicle if possible, or switching to an alternative, less irritating vehicle. - If multiple injections are required, alternate the injection site. - For chronic studies, oral administration mixed with food may be a less invasive and better-tolerated option. |
| Unexpected changes in body weight | - this compound has been shown to prevent weight gain in both control and stressed rats. - Monitor animal body weight regularly throughout the study and report any significant changes. - Ensure ad libitum access to food and water unless otherwise specified by the experimental protocol. |
| Unusual or paradoxical behavioral effects (e.g., increased anxiety) | - The effects of NOP receptor antagonists on anxiety can be complex and may depend on the animal's stress state. - Include a comprehensive battery of behavioral tests to assess general locomotor activity, exploration, and anxiety-like behaviors (e.g., open field test, elevated plus maze). - Compare the behavior of this compound-treated animals to both vehicle-treated and naive control groups. |
Quantitative Data Summary
Table 1: Effects of this compound in Rodent Models of Neuropathic and Inflammatory Pain
| Animal Model | Species | Administration Route | Dose | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Rat | Oral (in food) | 0.03% and 0.06% | Dose-dependently normalized paw withdrawal latency to heat. | |
| L5 Spinal Nerve Transection | Mouse | Oral | Not specified | Relieved thermal hyperalgesia in a dose-dependent manner. | |
| Paclitaxel-Induced Neuropathy | Rat | i.p. | Not specified | Significantly alleviated mechanical allodynia. | |
| Formalin Test | Rat | i.v. | 0.01 mg/kg | Reduced both first and second phases of nociceptive response. | |
| Formalin Test | Rat | p.o. | 1 mg/kg | Reduced both first and second phases of nociceptive response. |
Table 2: Effects of this compound in a Rat Model of Post-Traumatic Stress Disorder (PTSD)
| Behavioral Test | Species | Administration Route | Dose | Key Findings | Reference |
| Mechanical Allodynia | Rat | i.p. | 6 mg/kg/day | Reversed single prolonged stress (SPS)-induced mechanical allodynia. | |
| Thermal Hyperalgesia | Rat | i.p. | 6 mg/kg/day | Reversed SPS-induced thermal hyperalgesia. | |
| Elevated Plus Maze | Rat | i.p. | 6 mg/kg/day | Blocked SPS-induced anxiety-like behavior (increased time in open arms). |
Experimental Protocols
Protocol 1: Assessment of this compound in the Rat Formalin Test
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: Dissolve this compound in 5% sorbitol for oral administration or in a suitable vehicle for intravenous injection.
-
Administration:
-
Oral (p.o.): Administer this compound (e.g., 3.0 mg/kg) 60 minutes before the formalin injection.
-
Intravenous (i.v.): Administer this compound (e.g., 0.03 mg/kg) into the tail vein 5 minutes before the formalin injection.
-
-
Formalin Injection: Subcutaneously inject 50 µL of 5% formalin into the plantar surface of the left hind paw.
-
Behavioral Observation: Immediately after formalin injection, place the rat in a clear observation chamber. Record the total time the animal spends licking the injected paw during two distinct phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Tonic): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking time in the this compound-treated groups to the vehicle-treated control group for both phases.
Protocol 2: Evaluation of this compound in a Rat Model of PTSD-Induced Anxiety and Pain
-
Animals: Male Sprague-Dawley rats.
-
Model Induction: Induce post-traumatic stress disorder (PTSD) using the single prolonged stress (SPS) model.
-
Drug Preparation: Prepare this compound in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.
-
Administration: Beginning on day 7 post-SPS, administer this compound (6 mg/kg, i.p.) once daily until day 21.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) to von Frey filaments on designated days (e.g., days 0, 7, 9, 12, 14, 18, and 21).
-
Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source on the same designated days.
-
Anxiety-Like Behavior: Perform the elevated plus-maze (EPM) test on day 9 post-SPS. Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Compare the behavioral outcomes of the SPS + this compound group with the SPS + vehicle, non-SPS + this compound, and non-SPS + vehicle control groups.
Visualizations
Caption: this compound mechanism of action on the NOP receptor signaling pathway.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound (nociceptin antagonist) on neuropathic pain in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
JTC-801 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and handling of JTC-801. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: this compound in its solid form should be stored at 4°C for short-term storage and at -20°C for long-term storage, for up to three years.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[1][3] Some suppliers recommend desiccating at room temperature.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). When preparing, using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. For storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound stock solutions in different solvents and temperatures?
A3: The stability of this compound stock solutions depends on the solvent and storage temperature. The following table summarizes the recommended storage conditions and stability periods.
| Solvent | Storage Temperature | Stability Period | Citations |
| DMSO | -80°C | 1 year | |
| DMSO | -80°C | 6 months | |
| DMSO | -20°C | 1 month |
Q4: What is the solubility of this compound in common solvents?
A4: this compound exhibits varying solubility in different solvents. The table below provides a summary of its solubility.
| Solvent | Solubility | Citations |
| DMSO | ≥ 20 mg/mL | |
| DMSO | 44.8 mg/mL | |
| DMSO | 90 mg/mL (200.91 mM) | |
| DMSO | 100 mg/mL (223.23 mM) (requires ultrasonic) | |
| Ethanol | 8.96 mg/mL | |
| Water | ≥ 0.33 mg/mL |
Q5: Is this compound stable in acidic conditions?
A5: Yes, in vitro studies have shown that this compound is stable in acidic environments with a pH ranging from 2 to 6.
Troubleshooting Guide
Problem: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.
-
Solution: Use fresh, anhydrous DMSO. Gentle warming and vortexing or sonication can also aid in dissolution.
Problem: My this compound stock solution appears to have precipitated after storage.
-
Possible Cause: The storage temperature may have fluctuated, or the solution may have been stored for longer than the recommended period. Repeated freeze-thaw cycles can also lead to precipitation.
-
Solution: Before use, bring the solution to room temperature and vortex thoroughly to ensure it is fully redissolved. To prevent this issue, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Problem: I am observing inconsistent results in my in vitro experiments.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution 1: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted working solutions for extended periods.
-
Possible Cause 2: Inaccurate concentration of the stock solution due to improper storage or handling.
-
Solution 2: Ensure that the stock solution has been stored according to the recommendations (see stability table above). If in doubt, prepare a fresh stock solution.
Problem: My in vivo experiment results are not reproducible.
-
Possible Cause: Issues with the formulation of the dosing solution. This compound for in vivo use is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Inconsistent preparation of this vehicle can lead to variability.
-
Solution: Follow a standardized and detailed protocol for preparing the dosing solution. For example, one protocol involves adding 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline, ensuring the solution is clear. Another option is 10% DMSO in 90% corn oil.
Experimental Protocols
In Vitro Radioligand Binding Assay Protocol
This protocol is adapted from studies assessing the binding affinity of this compound to the opioid receptor-like1 (ORL1) receptor.
-
Membrane Preparation: Use membranes from HeLa or CHO-K1 cells expressing the human ORL1 receptor.
-
Incubation Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 10% sucrose.
-
Assay:
-
Incubate the cell membranes with 0.33 nM of ³H-labeled diprenorphine (a radioligand) and varying concentrations of this compound.
-
Incubate the mixture at room temperature for 2.5 hours.
-
-
Filtration: Collect the membranes by filtration using Whatman 934-AH glass fiber filters.
-
Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration (e.g., 10 µM) of a non-labeled ligand like naloxone.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
In Vivo Formulation Protocol
For in vivo experiments, this compound can be prepared as a solution or suspension.
-
Solution for Injection:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution (e.g., 25 mg/mL) to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
Oral Administration: this compound can be dissolved in 5% sorbitol for oral administration.
Signaling Pathways
This compound is a selective antagonist of the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin receptor (NOP). Its mechanism of action primarily involves blocking the effects of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). Beyond its primary target, this compound has been shown to influence other signaling pathways.
This compound and Alkaliptosis Pathway
Recent studies have demonstrated that this compound can induce a pH-dependent form of cell death called alkaliptosis, specifically in cancer cells. This process involves the activation of NF-κB, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.
This compound and PI3K-Akt-mTOR Pathway
This compound has also been found to suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.
References
Troubleshooting unexpected results with JTC-801 in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their cell culture experiments with JTC-801.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] It binds to the NOP receptor with high affinity, thereby blocking the intracellular signaling initiated by the endogenous ligand N/OFQ.
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound can induce a novel form of pH-dependent cell death called "alkaliptosis," particularly in cancer cells.[1] This effect is independent of its NOP receptor antagonism and is mediated through the activation of NF-κB signaling, which leads to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Additionally, this compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected or High Levels of Cell Death
Question: I am observing significant cell death in my cultures when treating with this compound, even at concentrations intended for NOP receptor antagonism. Why is this happening?
Answer:
Unexpected cytotoxicity with this compound is often linked to its off-target effect of inducing alkaliptosis, a pH-dependent form of regulated cell death, particularly in cancer cell lines. This is a separate mechanism from its NOP receptor antagonism.
Possible Causes and Troubleshooting Steps:
-
Alkaliptosis Induction: this compound can activate the NF-κB pathway, leading to the downregulation of carbonic anhydrase 9 (CA9) and an increase in intracellular pH, ultimately causing cell death. This effect is more pronounced in cancer cells.
-
Recommendation: To confirm if alkaliptosis is the cause, you can try to rescue the cells by acidifying the culture medium (e.g., to pH 6.2) or by co-treatment with N-acetylcysteine (NAC), which has been shown to mitigate this compound-induced cell death.
-
-
PI3K-Akt-mTOR Pathway Inhibition: In some cancer cell lines, such as melanoma and osteosarcoma, this compound has been shown to suppress the pro-survival PI3K-Akt-mTOR signaling pathway, which can lead to apoptosis.
-
Recommendation: Perform a western blot analysis to check the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in your this compound-treated cells.
-
-
High Concentration: The concentration of this compound required to induce alkaliptosis or inhibit the PI3K-Akt-mTOR pathway may be in a similar range to that used for NOP receptor antagonism in some cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for NOP receptor antagonism with minimal cytotoxicity in your specific cell line. Start with a lower concentration range if your goal is solely to block the NOP receptor.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound-induced cytotoxicity.
-
Recommendation: Review the literature for studies using this compound in your cell line of interest to gauge expected cytotoxic concentrations. If limited data is available, a thorough dose-response analysis is crucial.
-
Issue 2: this compound Fails to Antagonize the Effect of Nociceptin (N/OFQ)
Question: I am not observing any blockade of the N/OFQ-induced effect in my cells after pre-treatment with this compound. What could be the reason?
Answer:
If this compound is not effectively antagonizing the action of N/OFQ, it could be due to several experimental factors.
Possible Causes and Troubleshooting Steps:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively compete with N/OFQ for binding to the NOP receptor.
-
Recommendation: Increase the concentration of this compound. The IC50 value for this compound to inhibit N/OFQ binding is in the nanomolar range, but higher concentrations may be required in functional assays depending on the cell type and the concentration of N/OFQ used.
-
-
Inadequate Pre-incubation Time: The pre-incubation time with this compound before adding N/OFQ may be insufficient for the antagonist to bind to the NOP receptors.
-
Recommendation: Increase the pre-incubation time with this compound. A pre-incubation of 15-30 minutes is a good starting point, but this may need to be optimized for your specific experimental setup.
-
-
This compound Degradation: Improper storage or handling of the this compound stock solution could lead to its degradation.
-
Recommendation: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.
-
-
Low NOP Receptor Expression: The cell line you are using may have low or no expression of the NOP receptor.
-
Recommendation: Verify the expression of the NOP receptor (ORL1) in your cell line at the mRNA and/or protein level using RT-qPCR or western blotting.
-
-
Assay Sensitivity: The functional assay you are using (e.g., cAMP assay) may not be sensitive enough to detect the antagonistic effect of this compound.
-
Recommendation: Optimize your assay conditions. For a cAMP assay, ensure that the forskolin (or other adenylyl cyclase activator) concentration and the N/OFQ concentration are optimized to produce a robust and reproducible signal.
-
Data Presentation
Table 1: this compound Binding Affinities and Functional Potencies
| Receptor | Parameter | Value | Cell Line/System | Reference |
| NOP (ORL1) | Ki | 8.2 nM | Human receptor | |
| NOP (ORL1) | IC50 (vs. [3H]-nociceptin) | 94 ± 8.6 nM | HeLa cells | |
| μ-opioid | Ki | 102.9 nM | Human receptor | |
| κ-opioid | Ki | 1057.5 nM | Human receptor | |
| δ-opioid | Ki | 8647.2 nM | Human receptor | |
| NOP (ORL1) | IC50 (cAMP assay) | 2.58 μM | HeLa cells |
Table 2: this compound Concentrations Used in Cell Culture Studies
| Cell Line | Application | This compound Concentration | Reference |
| PANC1 (Pancreatic Cancer) | Induction of Alkaliptosis | 1.25–20 µM | |
| M14 (Melanoma) | Inhibition of Proliferation | Not specified | |
| U2OS (Osteosarcoma) | Induction of Apoptosis | Not specified | |
| Hep G2 (Hepatoblastoma) | Inhibition of Proliferation | Not specified | |
| HCT116, HT-29 (Colon Cancer) | Inhibition of Proliferation | 10 µmol/L for migration |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol is adapted from standard CCK-8 assay procedures and can be used to assess this compound-induced cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: NOP Receptor Antagonism in a cAMP Assay
This protocol outlines a general procedure to measure the antagonistic effect of this compound on N/OFQ-induced inhibition of cAMP production.
Materials:
-
Cells expressing NOP receptor (e.g., CHO-K1 or HeLa cells)
-
Serum-free cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Nociceptin (N/OFQ)
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Lysis buffer (if required by the cAMP kit)
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium containing various concentrations of this compound to the wells. Include a vehicle control.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add 25 µL of serum-free medium containing N/OFQ at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells (if necessary, according to the cAMP kit manufacturer's instructions).
-
Measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's protocol.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 of this compound.
Mandatory Visualization
Caption: Canonical NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Off-target signaling pathway of this compound leading to alkaliptosis in cancer cells.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
JTC-801 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of JTC-801 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. What should I do?
A1: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] For future experiments, consider using a higher concentration of an organic co-solvent like DMSO or employing a formulation with solubilizing agents such as PEG300, Tween-80, or SBE-β-CD, especially for in vivo studies.[1][3] Always ensure your stock solutions are clear before further dilution.
Q2: What is the best solvent for this compound?
A2: The optimal solvent for this compound depends on the experimental application (in vitro vs. in vivo).
-
For in vitro studies: DMSO is the recommended solvent for preparing high-concentration stock solutions.[3] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.
-
For in vivo studies: Due to the low solubility of this compound in purely aqueous solutions, a co-solvent system is necessary. Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.
Q3: Can I dissolve this compound directly in water or saline?
A3: Direct dissolution of this compound in water or saline is not recommended for achieving high concentrations. This compound is sparingly soluble in water (≥ 0.33 mg/mL). For most applications requiring higher concentrations, a stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous experimental medium. When preparing aqueous solutions from a stock, it is advisable to filter and sterilize the final working solution.
Q4: How should I store my this compound stock solutions?
A4: To prevent degradation and precipitation, aliquot your stock solutions to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the containers are sealed tightly to prevent moisture absorption.
Troubleshooting Guide: Preventing this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (if experimentally permissible).- Use a solubilizing agent in your aqueous buffer (e.g., Tween-80, SBE-β-CD).- Reduce the final concentration of this compound. |
| Cloudiness or precipitation in in vivo formulation | Improper mixing of co-solvents or exceeding the solubility limit in the vehicle. | - Add each co-solvent sequentially and ensure the solution is clear before adding the next solvent.- Use sonication or gentle warming to aid dissolution.- Prepare the formulation fresh on the day of use. |
| This compound crashes out of solution over time | Solution instability or storage at an inappropriate temperature. | - Prepare fresh solutions for each experiment.- Store stock solutions properly at -20°C or -80°C in aliquots. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| In Vitro | |||
| DMSO | 100 mg/mL | 223.23 mM | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | ≥18.27 mg/mL | ≥40.78 mM | Ultrasonic treatment is recommended. |
| Water | ≥0.33 mg/mL | ≥0.74 mM | Saturation point is not fully determined. |
| In Vivo Formulations | |||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥2.5 mg/mL | ≥5.58 mM | Solvents should be added sequentially. |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥2.5 mg/mL | ≥5.58 mM | Solvents should be added sequentially. |
| 10% DMSO >> 90% corn oil | ≥2.5 mg/mL | ≥5.58 mM | Solvents should be added sequentially. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
If necessary, sonicate the solution in a water bath until the this compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is an example for preparing a clear solution of this compound for in vivo experiments.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps, ensuring the solution is clear after each addition: a. Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly. b. Add 5% of the final volume of Tween-80 and mix thoroughly. c. Add 45% of the final volume of saline and mix thoroughly.
-
The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.
Visualizing this compound's Mechanism of Action
This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. It has also been shown to affect the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.
Caption: this compound's dual mechanism of action.
References
JTC-801 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTC-801 and how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4][5] It binds to the NOP receptor with high affinity. The gene encoding the human NOP receptor is OPRL1.
Q2: What are the known off-target effects of this compound?
While this compound is selective for the NOP receptor, it has been observed to have several off-target effects, particularly at higher concentrations. These include:
-
Interaction with other opioid receptors: this compound exhibits some binding affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptors, although with significantly lower affinity compared to the NOP receptor.
-
Inhibition of the PI3K/Akt/mTOR signaling pathway: this compound has been shown to suppress the proliferation of certain cancer cells by inhibiting this key survival pathway.
-
Induction of alkaliptosis via NF-κB activation: In some cancer cell lines, this compound can induce a form of pH-dependent cell death called alkaliptosis by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).
Q3: How can I be sure that the effects I observe in my experiment are due to NOP receptor antagonism and not off-target effects?
To ensure the observed effects are on-target, a series of control experiments are essential. These include:
-
Using a structurally different NOP antagonist: This helps to confirm that the effect is related to NOP receptor antagonism rather than a specific chemical property of this compound.
-
Employing specific inhibitors for known off-target pathways: Co-treatment with inhibitors of the PI3K/Akt/mTOR or NF-κB pathways can help dissect the contribution of these pathways to the observed effects.
-
Genetic knockdown of the NOP receptor: Using techniques like siRNA to reduce the expression of the OPRL1 gene should abolish the on-target effects of this compound.
-
Performing washout experiments: If the effect is receptor-mediated, it should be reversible upon removal of this compound from the experimental system.
-
Using an inactive analog (if available): An ideal control would be a molecule structurally similar to this compound that does not bind to the NOP receptor.
-
Including a broad-spectrum opioid antagonist: To rule out involvement of other opioid receptors, a non-selective antagonist like naloxone can be used.
Troubleshooting Guide
Problem 1: I am seeing an effect with this compound, but I am not sure if it is a true on-target effect.
-
Solution: Perform a series of control experiments as outlined in Q3 of the FAQ section. A logical workflow for troubleshooting this issue is presented below.
Problem 2: My results suggest an off-target effect related to cell survival. How do I determine which pathway is involved?
-
Solution: Based on published data, the most likely off-target pathways affecting cell survival are the PI3K/Akt/mTOR and NF-κB pathways. You can dissect which pathway is involved by using specific inhibitors.
Data Presentation
Table 1: this compound Binding Affinity and Selectivity Profile
| Target Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Selectivity vs. NOP (fold) |
| NOP (ORL1) | Human | Binding | 8.2 | 94 | - |
| Mu (μ) Opioid | Human | Binding | 102.9 | 325 | ~12.5 |
| Kappa (κ) Opioid | Human | Binding | 1057.5 | >10,000 | ~129 |
| Delta (δ) Opioid | Human | Binding | 8647.2 | >10,000 | ~1055 |
| NOP (ORL1) | Rat | Binding | - | 472 | - |
| Mu (μ) Opioid | Rat | Binding | - | 1831 | ~3.9 |
Data compiled from multiple sources.
Table 2: Recommended Control Compounds for this compound Experiments
| Control Compound | Target | Recommended Concentration | Purpose |
| SB-612111 | NOP Receptor Antagonist | 1-10 µM | Confirm on-target effects with a structurally different antagonist. |
| Buparlisib (BKM120) | Pan-Class I PI3K Inhibitor | 0.5-5 µM | Control for off-target effects on the PI3K/Akt/mTOR pathway. |
| TPCA-1 | IKK-2 Inhibitor (NF-κB Pathway) | 1-10 µM | Control for off-target effects on the NF-κB pathway. |
| Naloxone | Broad-Spectrum Opioid Antagonist | 1-10 µM | Rule out effects mediated by classical opioid receptors (mu, kappa, delta). |
Experimental Protocols
Protocol 1: Control for PI3K/Akt/mTOR Off-Target Effects using Buparlisib (BKM120)
This protocol describes how to use the pan-PI3K inhibitor Buparlisib (BKM120) to determine if the observed effects of this compound are mediated through the PI3K/Akt/mTOR pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Buparlisib (BKM120)
-
Vehicle control (e.g., DMSO)
-
96-well or other appropriate culture plates
-
Reagents for your specific downstream assay (e.g., cell viability, western blot)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and Buparlisib in DMSO. Create serial dilutions of each compound in complete culture medium.
-
Treatment:
-
Control Groups: Treat cells with vehicle only, this compound only, and Buparlisib only at various concentrations.
-
Co-treatment Group: Treat cells with a combination of this compound and Buparlisib. A fixed concentration of Buparlisib (e.g., 1 µM) can be used with varying concentrations of this compound, or a matrix of concentrations can be tested.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Perform your assay of interest (e.g., MTT assay for cell viability, Western blot for protein phosphorylation). For Western blot, probe for key pathway markers like phospho-Akt (Ser473) and total Akt to confirm PI3K pathway inhibition by Buparlisib.
Interpretation:
-
If Buparlisib alone does not produce the same effect as this compound, but it blocks or reverses the effect of this compound in the co-treatment group, it suggests the this compound effect is at least partially mediated by the PI3K pathway.
-
If Buparlisib has no impact on the this compound effect, it is likely not mediated by the PI3K pathway.
Protocol 2: Control for NF-κB Off-Target Effects using TPCA-1
This protocol details the use of the IKK-2 inhibitor TPCA-1 to investigate the involvement of the NF-κB pathway in the observed effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
TPCA-1
-
Vehicle control (e.g., DMSO)
-
Optional: NF-κB activator (e.g., TNF-α)
-
Reagents for downstream analysis (e.g., luciferase reporter assay, Western blot for phospho-p65)
Procedure:
-
Cell Seeding: Seed cells and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions and working dilutions of this compound and TPCA-1 in culture medium.
-
Pre-treatment (Optional): If you are studying the inhibition of NF-κB activation, pre-treat cells with TPCA-1 (e.g., for 1-2 hours) before adding this compound or a known NF-κB activator like TNF-α.
-
Treatment:
-
Control Groups: Vehicle, this compound only, TPCA-1 only.
-
Co-treatment Group: this compound and TPCA-1.
-
Positive Control (for inhibition): TNF-α only, and TNF-α + TPCA-1.
-
-
Incubation: Incubate for the appropriate time for your endpoint (e.g., 4-24 hours).
-
Downstream Analysis: Measure NF-κB activity. This can be done using an NF-κB luciferase reporter assay or by Western blot for key markers like phosphorylated IκBα or phosphorylated p65.
Interpretation:
-
If TPCA-1 blocks the effect of this compound, it indicates the involvement of the NF-κB pathway.
-
Confirm that TPCA-1 effectively inhibits NF-κB activation in your system by observing its effect on the TNF-α positive control.
Protocol 3: OPRL1 Gene Knockdown using siRNA
This protocol provides a general workflow for using siRNA to knockdown the NOP receptor (OPRL1) to validate that the effects of this compound are on-target.
Materials:
-
Cells expressing OPRL1
-
OPRL1-targeting siRNA (at least 2 distinct sequences recommended)
-
Non-targeting (scramble) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
This compound
-
Reagents for validation (qRT-PCR primers for OPRL1, anti-NOP receptor antibody for Western blot)
Procedure:
-
siRNA Transfection:
-
One day before transfection, seed cells so they will be 70-90% confluent at the time of transfection.
-
Dilute siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Validation of Knockdown:
-
Harvest a subset of cells to confirm knockdown efficiency.
-
qRT-PCR: Extract RNA, perform reverse transcription, and use qRT-PCR to measure OPRL1 mRNA levels relative to a housekeeping gene and the non-targeting control.
-
Western Blot: Lyse cells, quantify protein, and perform a Western blot using an antibody against the NOP receptor to confirm a reduction in protein levels.
-
-
This compound Treatment: Once knockdown is confirmed, treat the OPRL1-knockdown cells and control cells with this compound and perform your primary assay.
Interpretation:
-
If the effect of this compound is significantly reduced or completely absent in the OPRL1-knockdown cells compared to the control cells, this provides strong evidence that the effect is mediated by the NOP receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
Ensuring consistent JTC-801 delivery in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTC-801 in long-term research studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2] It binds to this receptor with a high affinity, thereby blocking the actions of the endogenous ligand N/OFQ.[1] This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.[1][3]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol but is insoluble in water. For in vivo studies, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.
Q3: What are the typical routes of administration and dosages for this compound in long-term studies?
A3: this compound can be administered via various routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route and dosage depends on the specific experimental design and animal model. For example, in long-term studies in rats modeling post-traumatic stress disorder, this compound has been administered daily via i.p. injection at a dose of 6 mg/kg. For oral administration, doses in the range of 1-3 mg/kg have been shown to be effective in producing anti-nociceptive effects in mice and rats.
Q4: What is the pharmacokinetic profile of this compound?
A4: In mice, after oral administration, the peak plasma concentration of this compound is reached between one to four hours. The plasma half-life has been reported to be 8.2 hours. This compound distributes to various tissues, with accumulation observed in the liver, kidney, and pancreas.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent behavioral or physiological effects over time | 1. Degradation of this compound in the dosing solution. While stock solutions in DMSO are stable for extended periods when stored properly, the stability of diluted working solutions for in vivo use is not well-documented. It is best practice to prepare fresh working solutions daily. 2. Precipitation of this compound in the dosing solution. this compound has poor water solubility. If the final concentration in an aqueous-based vehicle is too high, or if the solution is stored for an extended period, the compound may precipitate. Visually inspect the solution for any particulate matter before each administration. If precipitation occurs, gentle warming or sonication may help to redissolve the compound. 3. Variability in drug administration. Inconsistent administration techniques, especially with oral gavage or injections, can lead to variability in the delivered dose. Ensure that all personnel are properly trained and follow a standardized protocol. | 1. Prepare fresh working solutions of this compound daily. Avoid storing diluted solutions for more than a few hours. 2. Ensure complete dissolution of this compound in the vehicle. Follow the recommended solvent order (e.g., DMSO first, then co-solvents, then aqueous component). If precipitation is observed, consider preparing a fresh solution at a slightly lower concentration. 3. Standardize administration procedures. For oral gavage, use appropriate gavage needle sizes and techniques to minimize stress and ensure accurate delivery. For injections, rotate injection sites in long-term studies to avoid local tissue irritation. |
| Adverse effects in vehicle control group | 1. Vehicle-related toxicity. Some vehicles, particularly those containing higher concentrations of DMSO or other organic solvents, can cause adverse effects in long-term studies, such as local irritation, inflammation, or systemic toxicity. | 1. Conduct a pilot study to assess the tolerability of the chosen vehicle over the planned study duration. 2. Whenever possible, use the lowest effective concentration of solvents like DMSO. 3. Monitor all animals (including controls) closely for any signs of adverse reactions. |
| Precipitation observed in the dosing solution upon storage | 1. Limited solubility of this compound in the final vehicle. The solubility of this compound is highly dependent on the composition of the vehicle. 2. Temperature fluctuations during storage. Changes in temperature can affect the solubility of the compound. | 1. Prepare fresh dosing solutions immediately before use. 2. If short-term storage is unavoidable, store the solution at a controlled room temperature and protect it from light. 3. Before administration, always visually inspect the solution for any signs of precipitation. If present, the solution should be discarded and a fresh one prepared. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 20 mg/mL | |
| Ethanol | 8.96 mg/mL (20 mM) | |
| Water | Insoluble |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | |
| Stock Solution in DMSO | -80°C | 6 months | |
| Stock Solution in DMSO | -20°C | 1 month |
Table 3: In Vivo Formulations for this compound
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Based on the desired final concentration and dosing volume, calculate the required volumes of the stock solution and other vehicle components.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other vehicle components, ensuring the solution is clear after each addition. A common vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
-
It is recommended to prepare this working solution fresh on the day of the experiment.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
Mandatory Visualization
Caption: this compound acts as an antagonist at the NOP receptor, blocking N/OFQ signaling.
Caption: A generalized workflow for in vivo studies using this compound.
Caption: A logical troubleshooting guide for inconsistent this compound study results.
References
Validating JTC-801 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTC-801. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental validation.
I. This compound at a Glance: Dual Mechanisms of Action
This compound is a versatile molecule with two distinct, experimentally validated mechanisms of action:
-
ORL1/NOP Receptor Antagonism: this compound is a selective antagonist of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2] This activity is primarily associated with its analgesic effects.[2]
-
Induction of Alkaliptosis in Cancer Cells: In various cancer cell lines, this compound has been shown to induce a novel form of pH-dependent programmed cell death termed "alkaliptosis".[3][4] This effect is independent of its ORL1 receptor antagonism and involves the activation of NF-κB, leading to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound activity across different experimental systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Assay Type | Reference |
| Ki | HeLa (expressing human ORL1) | 8.2 nM | Radioligand Binding | |
| IC50 | HeLa (expressing human ORL1) | 94 ± 8.6 nM | [³H]-nociceptin Binding | |
| IC50 | HeLa (expressing human ORL1) | 2.58 µM | Forskolin-induced cAMP accumulation | |
| Effective Concentration | PANC1, MiaPaCa2 (Pancreatic Cancer) | 1.25–20 µM | Cell Viability Assay | |
| Effective Concentration | M14 (Melanoma) | Not specified | Proliferation, Migration, Invasion Assays |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Mice | 0.01 mg/kg and above | Intravenous (i.v.) | Antagonized nociceptin-induced allodynia | |
| Mice | 1 mg/kg and above | Oral (p.o.) | Antagonized nociceptin-induced allodynia | |
| Rats | 6 mg/kg, once daily | Intraperitoneal (i.p.) | Reversed SPS-induced mechanical allodynia and thermal hyperalgesia | |
| Mice with PANC1 xenografts | 20 mg/kg, once every day | Oral gavage | Inhibited tumor growth |
III. Experimental Workflows and Signaling Pathways
A. Validating ORL1/NOP Receptor Antagonism
This workflow outlines the key steps to confirm that this compound is acting as an antagonist at the ORL1/NOP receptor in your experimental setup.
Workflow for validating this compound as an ORL1/NOP antagonist.
B. This compound Signaling Pathway as an ORL1/NOP Antagonist
The following diagram illustrates the canonical signaling pathway of the ORL1/NOP receptor and the antagonistic action of this compound.
This compound antagonizes the Nociceptin-ORL1/NOP signaling pathway.
C. Validating this compound-Induced Alkaliptosis
This workflow details the experimental steps to validate the induction of alkaliptosis by this compound in cancer cells.
Workflow for validating this compound-induced alkaliptosis.
D. This compound Signaling Pathway in Alkaliptosis
The diagram below illustrates the signaling cascade initiated by this compound that leads to alkaliptosis in cancer cells.
This compound induces alkaliptosis via NF-κB and CA9 downregulation.
IV. Troubleshooting Guides and FAQs
Category 1: General Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO (up to 90 mg/mL) and ethanol. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved, stock solutions can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, a suspension can be made in 0.5% methylcellulose.
Q2: I am observing precipitate in my this compound stock solution after thawing. What should I do?
A2: Precipitate formation can occur, especially after prolonged storage or if the stock solution is not properly sealed to prevent moisture absorption, which can reduce solubility in DMSO. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh stock solution.
Category 2: Validating ORL1/NOP Antagonism (cAMP Assay)
Q3: My cAMP assay is showing a low signal-to-noise ratio. How can I improve it?
A3: A low signal-to-noise ratio can be due to several factors:
-
Low Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of the ORL1/NOP receptor. You can check this via qPCR or Western blot.
-
Inefficient Agonist Stimulation: Perform a dose-response curve for your agonist (e.g., nociceptin) to determine the optimal concentration (typically EC80 for antagonist assays). Also, optimize the stimulation time.
-
cAMP Degradation: Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of newly synthesized cAMP.
-
Suboptimal Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without a high basal reading.
Q4: I am not observing a clear antagonistic effect of this compound. What could be the reason?
A4:
-
Incorrect this compound Concentration: Ensure you are using an appropriate concentration range. Based on the IC50 value of 2.58 µM for inhibiting nociceptin-induced suppression of cAMP, you may need to test concentrations in the micromolar range.
-
Agonist Concentration is Too High: If the agonist concentration is saturating, it may be difficult for the antagonist to compete effectively. Use an agonist concentration at or near its EC80.
-
Insufficient Pre-incubation Time: Allow for sufficient pre-incubation with this compound before adding the agonist to ensure it has had time to bind to the receptor. A pre-incubation time of 15-30 minutes is a good starting point.
Category 3: Validating Alkaliptosis
Q5: My cell viability results with this compound are inconsistent between experiments. What are the possible causes?
A5: Inconsistent cell viability results can stem from several sources:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to treatment.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistent potency.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals and be aware that some compounds can interfere with the MTT reagent. For clonogenic assays, ensure single-cell suspensions are plated and that colonies are allowed sufficient time to form.
Q6: I am not observing a significant increase in intracellular pH after this compound treatment. What should I check?
A6:
-
Cell Line Sensitivity: Not all cell lines may be equally sensitive to this compound-induced alkaliptosis. Pancreatic cancer cell lines like PANC1 and MiaPaCa2 have been shown to be sensitive.
-
This compound Concentration and Treatment Duration: Alkaliptosis is a time- and dose-dependent process. A 24-hour treatment with this compound in the range of 10-20 µM has been shown to be effective in PANC1 cells. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.
-
pH Measurement Technique: Ensure your pH measurement method is sensitive and properly calibrated. Fluorescent dyes like BCECF-AM are commonly used. It is crucial to perform an in situ calibration for each experiment. Alternative methods include using pH-sensitive fluorescent proteins or microelectrodes.
Q7: My Western blot results for CA9 expression after this compound treatment are ambiguous.
A7:
-
Antibody Specificity: Ensure your primary antibody for CA9 is specific and validated for Western blotting.
-
Hypoxia-Inducible Expression: CA9 is a hypoxia-inducible gene. Ensure your cell culture conditions are not hypoxic, as this can lead to high basal expression of CA9 and may mask the downregulating effect of this compound.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading between lanes.
-
Time Course: The downregulation of CA9 by this compound is a transcriptional effect, so it will take time to observe a decrease in protein levels. A time-course experiment (e.g., 12, 24, 48 hours) may be necessary to identify the optimal time point for observing the effect.
Q8: I am seeing NF-κB activation, but no significant cell death. Why might this be?
A8: NF-κB activation is a necessary but may not be a sufficient step for inducing alkaliptosis in all cell types. The downstream effect on CA9 and the cell's ability to regulate its intracellular pH are also critical. Some cell lines may have compensatory mechanisms to maintain pH homeostasis despite NF-κB activation. It is important to measure both NF-κB activation and the downstream consequences (CA9 downregulation and intracellular pH increase) to get a complete picture of the cellular response to this compound.
V. Detailed Experimental Protocols
A. cAMP Accumulation Assay (for ORL1/NOP Antagonism)
-
Cell Seeding: Seed ORL1/NOP-expressing cells (e.g., HeLa-hORL1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Culture: Culture cells overnight at 37°C in a 5% CO2 incubator.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of a known ORL1/NOP agonist (e.g., nociceptin) in an appropriate solvent.
-
Prepare a stock solution of forskolin in DMSO.
-
Prepare assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
-
Assay Procedure:
-
Wash cells once with serum-free medium.
-
Add assay buffer to each well and incubate for 10-15 minutes at 37°C.
-
Add serial dilutions of this compound to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the ORL1/NOP agonist at its EC80 concentration to all wells except the basal control.
-
Add forskolin to all wells to stimulate adenylate cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced effect by this compound.
-
Plot the data and determine the IC50 value for this compound.
-
B. Cell Viability Assay (MTT Assay for Alkaliptosis)
-
Cell Seeding: Seed cancer cells (e.g., PANC1) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Cell Culture: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the this compound-containing medium to the respective wells.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and calculate the IC50 value.
-
C. Western Blot for CA9 Expression
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CA9 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities and normalize the CA9 signal to the loading control.
-
References
JTC-801 Dosage Adjustment for Different Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of JTC-801 for various animal models. This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It is an orally active compound that has demonstrated analgesic effects in multiple animal studies, showing particular promise for neuropathic pain and allodynia.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the NOP receptor.[1] By blocking the activity of the endogenous ligand N/OFQ at this receptor, it modulates downstream signaling pathways. In the context of pain and anxiety, this antagonism has been shown to reverse hyperalgesia and allodynia.[3] In other cellular contexts, such as cancer, this compound has been observed to influence pathways like the PI3K-Akt-mTOR and NF-κB signaling cascades.
Q2: What are the established dosage ranges for this compound in common animal models?
A2: Established dosages for this compound are primarily available for mouse and rat models. The effective dose can vary significantly depending on the administration route and the experimental model. For a detailed summary of reported dosages, please refer to the Data Presentation section below.
Q3: Is there any information on this compound dosage for non-human primates?
A3: Currently, there is no publicly available literature detailing the use and established dosage of this compound in non-human primate models. In such cases, researchers should start with a dose-range finding study. A theoretical starting dose can be estimated using allometric scaling from established rodent data. A detailed guide on how to perform this calculation is provided in the Experimental Protocols section.
Q4: What are the known side effects or toxicity of this compound?
A4: At higher doses or with repeated administration, some localized inflammation at the injection site has been reported in rats. Preclinical safety and toxicology studies are crucial for any new experimental setup. It is recommended to conduct thorough safety pharmacology and toxicology assessments as part of the experimental design.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol. For in vivo studies, it has been prepared in vehicles such as 3% DMSO and 0.05% hydroxypropylcellulose. It is important to refer to the manufacturer's instructions for specific solubility and stability information. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Data Presentation
The following table summarizes the reported dosages of this compound used in various experimental settings in mice and rats. This information can serve as a starting point for designing new experiments.
| Animal Model | Experimental Context | Route of Administration | Dosage Range | Observed Effect | Reference |
| Mouse | Nociceptin-induced allodynia | Intravenous (i.v.) | 0.01 mg/kg | Antagonized allodynia | |
| Nociceptin-induced allodynia | Oral (p.o.) | 1 mg/kg | Antagonized allodynia | ||
| Hot-plate test (acute pain) | Intravenous (i.v.) | 0.01 mg/kg (MED) | Prolonged escape response latency | ||
| Hot-plate test (acute pain) | Oral (p.o.) | 1 mg/kg (MED) | Prolonged escape response latency | ||
| Sciatic nerve injury (neuropathic pain) | Intraperitoneal (i.p.) | 0.1 - 10 mg/kg | Anti-allodynic effects | ||
| Rat | Formalin test (acute pain) | Intravenous (i.v.) | 0.01 mg/kg (MED) | Reduced nociceptive response | |
| Formalin test (acute pain) | Oral (p.o.) | 1 mg/kg (MED) | Reduced nociceptive response | ||
| Post-traumatic stress disorder (PTSD) model | Intraperitoneal (i.p.) | 6 mg/kg (once daily) | Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior | ||
| Chronic constrictive injury (neuropathic pain) | Intraperitoneal (i.p.) | 1 mg/kg (twice daily) | Efficacy in reducing pain | ||
| Spinal nerve ligation (neuropathic pain) | Oral (p.o.) | 3 mg/kg (single dose) | Increased withdrawal latency | ||
| Neuropathic pain model | Oral (in food) | 0.03% - 0.06% of food | Alleviated heat-evoked hyperalgesia |
MED: Minimum Effective Dose
Experimental Protocols
General Protocol for Dose-Range Finding Study
When establishing a new animal model or using a species for which there is no prior dosage information (e.g., non-human primates), a dose-range finding study is essential.
-
Literature Review & Allometric Scaling:
-
Thoroughly review existing literature for this compound dosages in other species.
-
If no data exists for the target species, use allometric scaling from a known species (e.g., rat) to estimate a starting dose. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, which can then be adapted for other species based on body surface area ratios. A simplified approach is to use conversion factors.
Example: Allometric Scaling from Rat to Cynomolgus Monkey (Theoretical)
-
Step 1: Identify a well-tolerated and effective dose in rats. From the literature, 6 mg/kg (i.p.) was effective in a rat PTSD model.
-
Step 2: Use a conversion factor to estimate the equivalent dose in the new species. The conversion factor (Km) is based on body weight and metabolic rate.
-
Km for rat = 6
-
Km for monkey = 12
-
-
Step 3: Calculate the estimated dose.
-
Dose (Monkey) = Dose (Rat) x [Km (Rat) / Km (Monkey)]
-
Dose (Monkey) = 6 mg/kg x (6 / 12) = 3 mg/kg
-
This provides a theoretical starting point. It is crucial to begin with a dose significantly lower than this estimation and escalate cautiously.
-
-
Experimental Design:
-
Use a small number of animals per group.
-
Start with a low dose (e.g., 1/10th of the estimated effective dose).
-
Include a vehicle control group.
-
Administer the drug via the intended route.
-
Monitor animals closely for any signs of toxicity or adverse effects (e.g., changes in behavior, weight loss, signs of distress).
-
Gradually escalate the dose in subsequent groups until the desired pharmacological effect is observed or signs of toxicity appear.
-
-
Data Collection:
-
Record all observations systematically.
-
Measure relevant physiological and behavioral parameters.
-
Collect blood samples for pharmacokinetic analysis if possible.
-
Protocol for this compound Administration in a Rat Neuropathic Pain Model
This protocol is based on a study investigating the effects of this compound in a rat model of post-traumatic stress disorder with pain symptoms.
-
Animals: Male Sprague Dawley rats.
-
Housing: Individually housed throughout the study period.
-
Drug Preparation: Prepare this compound in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.
-
Dosage and Administration:
-
Administer this compound at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.
-
Administer once daily for the duration of the treatment period (e.g., 14 days).
-
A control group should receive an equivalent volume of the vehicle.
-
-
Behavioral Testing:
-
Assess mechanical allodynia using von Frey filaments.
-
Assess thermal hyperalgesia using a plantar test.
-
Evaluate anxiety-like behavior using an elevated plus maze.
-
-
Biochemical Analysis:
-
At the end of the study, collect blood and cerebrospinal fluid (CSF) to measure N/OFQ levels.
-
Collect brain tissue (e.g., amygdala, hippocampus, periaqueductal gray) to analyze NOP receptor protein and gene expression via immunoblotting and real-time PCR, respectively.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at expected dosage | - Incorrect dose calculation or preparation.- Poor bioavailability via the chosen administration route.- Insufficient drug concentration at the target site.- Animal model is not sensitive to this compound. | - Double-check all calculations and ensure proper solubilization of the compound.- Consider a different route of administration (e.g., i.v. or i.p. instead of p.o.).- Increase the dose in a stepwise manner.- Verify the expression and function of the NOP receptor in your animal model. |
| High variability in results | - Inconsistent drug administration.- Individual differences in animal metabolism.- Variability in the induction of the experimental model. | - Ensure consistent timing and technique for drug administration.- Increase the number of animals per group.- Refine the experimental model to reduce variability in the baseline phenotype. |
| Adverse effects observed (e.g., inflammation, sedation) | - Dose is too high.- The vehicle is causing irritation.- Off-target effects of the drug. | - Reduce the dosage.- Administer a vehicle-only control to assess its effects.- Consider a different formulation or route of administration to minimize local irritation. |
| Compound precipitates out of solution | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Consult the manufacturer's data sheet for optimal solvents.- Prepare fresh solutions for each experiment.- Consider using a co-solvent or a different vehicle formulation. |
Mandatory Visualizations
Signaling Pathways of this compound
Caption: this compound signaling pathways.
Experimental Workflow for this compound Dose Adjustment
Caption: Workflow for this compound dose adjustment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Pharmacokinetics and Interspecies Allometric Scaling of ST-246, an Oral Antiviral Therapeutic for Treatment of Orthopoxvirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
JTC-801: A Comparative Analysis of Selectivity for the Nociceptin/Orphanin FQ (NOP) Receptor
Guide for Researchers, Scientists, and Drug Development Professionals
JTC-801 is a potent and selective, non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like1 (ORL-1).[1][2][3] As the fourth member of the opioid receptor family, the NOP receptor system presents a distinct pharmacological profile compared to the classical mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.[4][5] This guide provides an objective comparison of this compound's selectivity for the NOP receptor over other opioid receptors, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinity and Selectivity
The selectivity of this compound is primarily demonstrated through competitive radioligand binding assays, which determine the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand, with a lower Kᵢ indicating higher binding affinity.
Table 1: this compound Binding Affinity (Kᵢ) at Opioid Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Source Organism/Cell Line | Reference |
|---|---|---|---|---|
| NOP (ORL-1) | This compound | 8.2 | Human (Recombinant) | |
| NOP (ORL-1) | This compound | 44.5 | Human (HeLa Cells) | |
| MOP (μ) | This compound | ~102.5 ¹ | Human (Recombinant) | |
| KOP (κ) | This compound | ~1057.8 ¹ | Human (Recombinant) |
| DOP (δ) | this compound | ~8651 ¹ | Human (Recombinant) | |
¹ Kᵢ values for MOP, KOP, and DOP are estimated based on the reported selectivity ratios relative to the NOP Kᵢ of 8.2 nM.
Table 2: this compound Selectivity Ratios Relative to NOP Receptor
| Comparison | Selectivity Fold (NOP vs. Other) | Reference |
|---|---|---|
| MOP (μ) | ~12.5-fold | |
| KOP (κ) | ~129-fold |
| DOP (δ) | ~1055-fold | |
These data clearly illustrate that this compound possesses a significant binding preference for the NOP receptor over the classical opioid receptors.
Functional assays further corroborate this selectivity. In studies using rat brain membranes, this compound effectively inhibited N/OFQ-stimulated [³⁵S]-GTPγS binding (a measure of G-protein activation) but had no effect on the MOP-selective agonist DAMGO's ability to stimulate binding. Furthermore, the antinociceptive effects of this compound in animal models are not blocked by the general opioid antagonist naloxone, providing in vivo evidence that its mechanism of action is independent of classical opioid receptors.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine the binding affinity and functional antagonism of compounds like this compound.
1. Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
-
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human NOP, MOP, DOP, or KOP receptor (e.g., HEK293, CHO, HeLa cells).
-
Radioligands: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Detection: Liquid scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radiolabeled, high-affinity ligand like naloxone).
-
Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. [³⁵S]-GTPγS Binding Assay (for Functional Antagonism)
This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist and its inhibition by an antagonist.
-
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Reagents: [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), GDP, agonist (e.g., N/OFQ), antagonist (this compound).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, NaCl, and EDTA.
-
-
Procedure:
-
Pre-incubation: Incubate cell membranes with the antagonist (this compound) at various concentrations.
-
Activation: Add the agonist (at its EC₅₀ concentration) and [³⁵S]-GTPγS to initiate the reaction.
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination & Measurement: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]-GTPγS via liquid scintillation counting.
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]-GTPγS binding against the log concentration of this compound. This allows for the determination of the antagonist's IC₅₀ value, reflecting its functional potency.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
NOP and classical opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαᵢ/ₒ proteins. Activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity.
Caption: NOP receptor signaling pathway and antagonism by this compound.
Caption: General signaling pathway for classical opioid receptors.
Experimental Workflow
The process of determining receptor selectivity involves a systematic series of experiments to compare the binding and functional activity of a compound across different receptor subtypes.
References
- 1. Nociceptin/orphanin FQ peptide receptor antagonist this compound reverses pain and anxiety symptoms in a rat model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
JTC-801 in the Landscape of NOP Receptor Antagonists: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel analgesics and therapeutics for other neurological disorders. Antagonism of the NOP receptor has shown promise in preclinical models of pain, depression, and Parkinson's disease. This guide provides a comparative analysis of the efficacy of JTC-801, a selective NOP receptor antagonist, against other notable antagonists, supported by available experimental data.
Quantitative Comparison of NOP Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other key NOP receptor antagonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50 / pA2 / pKB) | Selectivity Profile | Reference |
| This compound | 8.2 (human NOP), 44.5 (human ORL1) | IC50 = 94 nM ([³H]-nociceptin binding), IC50 = 2.58 µM (cAMP accumulation) | ~12.5-fold vs µ, ~129-fold vs κ, ~1055-fold vs δ | |
| J-113,397 | - | pKB = 8.71 (GTPγS binding), pKB = 7.95 (cAMP accumulation) | Highly selective for NOP over classical opioid receptors | |
| SB-612,111 | Higher affinity than J-113,397 | pKB = 9.70 (GTPγS binding), pKB = 8.63 (cAMP accumulation) | Higher selectivity for NOP than J-113,397 | |
| UFP-101 | - | - | Selective NOP receptor antagonist | |
| LY-2940094 | - | - | NOP receptor antagonist |
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-nociceptive effects in various animal models of pain. In the mouse hot-plate test, this compound prolonged the escape response latency with minimum effective doses (MED) of 0.01 mg/kg (i.v.) and 1 mg/kg (p.o.). In the rat formalin test, it reduced both the first and second phases of the nociceptive response at the same MEDs. Notably, the anti-nociceptive action of this compound was not inhibited by the general opioid antagonist naloxone, indicating its mechanism of action is independent of classical opioid receptors. Furthermore, this compound has been shown to reverse mechanical allodynia and thermal hyperalgesia in a rat model of post-traumatic stress disorder (PTSD).
NOP Receptor Signaling and Antagonism
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the NOP receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. NOP receptor antagonists, such as this compound, competitively bind to the receptor, blocking the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ) and preventing the downstream signaling events.
Unraveling the Mechanism: JTC-801's Anti-Allodynic Effects are Independent of Classical Opioid Pathways
JTC-801 has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain, offering a promising alternative to traditional opioid analgesics. A key differentiator of this compound is its mechanism of action, which operates outside the pathways targeted by morphine and other opioids. This distinction is critical, as it suggests that this compound may be devoid of the common adverse side effects associated with opioid use, such as respiratory depression, tolerance, and dependence.
This compound vs. Classical Opioids: A Comparative Overview
| Feature | This compound | Classical Opioids (e.g., Morphine) |
| Primary Target | Nociceptin/Orphanin FQ (NOP) Receptor | Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptors |
| Mechanism of Action | Antagonist of the NOP receptor, blocking the effects of the endogenous ligand N/OFQ. | Agonists of opioid receptors, mimicking the effects of endogenous opioids like endorphins. |
| Effect on Allodynia | Reverses tactile allodynia in various preclinical models.[1] | Can be effective for some types of pain but can also induce hyperalgesia and allodynia with chronic use. |
| Naloxone Challenge | Anti-nociceptive effects are not blocked by naloxone.[2][3] | Analgesic effects are readily reversed by naloxone. |
| Potential Side Effects | Preclinical studies suggest a lower side effect profile compared to opioids. | High potential for tolerance, dependence, respiratory depression, and constipation. |
Experimental Validation with Naloxone
The definitive evidence for this compound's non-opioid mediated analgesia comes from direct challenge studies with naloxone. In a key study, the anti-nociceptive action of this compound was examined in the rat formalin test, a model of inflammatory pain. The results unequivocally demonstrated that pre-treatment with naloxone did not inhibit the analgesic effects of this compound.[2][3]
Experimental Protocol: Naloxone Challenge in the Rat Formalin Test
This protocol outlines the methodology used to validate the non-opioid mediated anti-nociceptive effects of this compound.
1. Animal Model:
-
Male Sprague-Dawley rats are used.
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
All experiments are conducted in accordance with ethical guidelines for animal research.
2. Drug Administration:
-
This compound: Administered either intravenously (i.v.) at a dose of 0.01 mg/kg or orally (p.o.) at 1 mg/kg.
-
Naloxone: Administered subcutaneously (s.c.) at a dose of 10 mg/kg.
-
Formalin: A 5% formalin solution is injected into the plantar surface of the rat's hind paw to induce a biphasic pain response.
3. Experimental Procedure:
-
Rats are pre-treated with naloxone (10 mg/kg, s.c.).
-
Following the naloxone pre-treatment, this compound is administered at the specified doses.
-
After the administration of this compound, formalin is injected into the hind paw.
-
Nociceptive behavior (licking and biting of the injected paw) is observed and quantified during the two distinct phases of the formalin test: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
4. Data Analysis:
-
The duration of nociceptive behavior is recorded and compared between different treatment groups: vehicle control, this compound alone, and naloxone + this compound.
-
Statistical analysis is performed to determine if there is a significant difference in the anti-nociceptive effect of this compound in the presence and absence of naloxone.
Results Summary:
| Treatment Group | Early Phase Nociceptive Behavior | Late Phase Nociceptive Behavior |
| Vehicle | Baseline pain response | Baseline pain response |
| This compound (0.01 mg/kg, i.v.) | Significant reduction | Significant reduction |
| Naloxone (10 mg/kg, s.c.) + this compound (0.01 mg/kg, i.v.) | No significant difference compared to this compound alone | No significant difference compared to this compound alone |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways of this compound and classical opioids, as well as the experimental workflow for the naloxone challenge study.
References
- 1. Anti-allodynic and anti-hyperalgesic effects of nociceptin receptor antagonist, this compound, in rats after spinal nerve injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of a novel opioid receptor-like1 (ORL1) receptor antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of JTC-801's Anticancer Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JTC-801's effects across various cancer cell lines. It includes supporting experimental data, detailed protocols, and a look at alternative therapeutic strategies.
This compound, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2][3][4] This guide synthesizes findings from multiple studies to offer a cross-validation of its efficacy in different cancer models, providing a valuable resource for preclinical research and development.
Mechanism of Action: Inducing a Novel Form of Cell Death
This compound primarily induces a pH-dependent, non-apoptotic form of cell death termed "alkaliptosis".[1] This process is initiated by the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase IX (CA9). CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment, and its downregulation leads to intracellular alkalinization and subsequent cell death.
In some cancer cell lines, such as melanoma and liver cancer, the anti-proliferative and pro-apoptotic effects of this compound have also been linked to the inhibition of the PI3K-Akt-mTOR signaling pathway.
Comparative Efficacy Across Cancer Cell Lines
This compound has demonstrated cytotoxic effects across a broad spectrum of cancer cell lines, with notable sensitivity observed in pancreatic, melanoma, prostate, kidney, and central nervous system (CNS) cancers. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in different studies.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| PANC-1 | ~5 | |
| MiaPaCa-2 | ~5 | |
| CFPAC-1 | ~10 | |
| PANC2.03 | ~10 | |
| BxPc3 | ~10 | |
| CAPAN2 | ~10 |
Table 2: IC50 Values of this compound in Melanoma, Prostate, Kidney, and CNS Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melanoma | M14 | Not explicitly stated, but effective at suppressing proliferation | |
| Prostate | PC-3 | ~10 | |
| Kidney | 786-0 | ~10 | |
| CNS | SF-295 | ~10 |
Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Analysis for PI3K/Akt Pathway
Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Visualizing the Pathways and Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JTC801 Induces pH-dependent Death Specifically in Cancer Cells and Slows Growth of Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801's Efficacy in Modulating Akt Phosphorylation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Western blot validation of JTC-801's effect on Akt phosphorylation, with a comparative look at alternative inhibitors.
This compound, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] A key mechanism underlying these effects is the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and metabolism. This guide provides a comprehensive overview of the Western blot validation of this compound's impact on Akt phosphorylation, a pivotal event in this pathway, and compares its activity with other established Akt inhibitors.
Comparative Analysis of Akt Phosphorylation Inhibitors
For a comprehensive understanding of this compound's potency, this guide includes a comparison with other well-characterized Akt inhibitors. The following table summarizes the available data on the inhibitory concentrations of this compound and its alternatives.
| Inhibitor | Target(s) | Cell Line(s) | Effective Concentration / IC50 | Reference(s) |
| This compound | PI3K/Akt/mTOR pathway | M14 Melanoma, Hep G2 Hepatoblastoma, U2OS Osteosarcoma | Significant reduction in p-Akt at 10 µM | |
| Perifosine | Akt (allosteric inhibitor) | MM.1S multiple myeloma | IC50: 4.7 µM | |
| MK-2206 | Akt1, Akt2, Akt3 (allosteric inhibitor) | Cell-free assays | IC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3) | |
| GSK2141795 (Uprosertib) | Akt1, Akt2, Akt3 (ATP-competitive inhibitor) | Cell-free assays | IC50: 180 nM (Akt1), 328 nM (Akt2), 38 nM (Akt3) |
Visualizing the Mechanism and Workflow
To elucidate the biological context and experimental procedure, the following diagrams have been generated.
Experimental Protocols
A detailed protocol for the Western blot analysis of Akt phosphorylation is provided below. This protocol is a synthesis of standard procedures and can be adapted based on specific cell lines and laboratory conditions.
1. Cell Culture and Treatment:
-
Plate cells (e.g., M14 melanoma, Hep G2 hepatoblastoma, or U2OS osteosarcoma) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., a dose-response from 1 to 20 µM, with 10 µM being a key concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.
-
For comparison, treat parallel cultures with alternative inhibitors such as Perifosine, MK-2206, or GSK2141795 at their respective effective concentrations.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10%).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
For detection, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
5. Stripping and Re-probing for Total Akt:
-
To normalize the p-Akt signal, the same membrane can be stripped of the bound antibodies using a stripping buffer.
-
After stripping, re-block the membrane and probe with a primary antibody for total Akt.
-
Follow the same immunodetection steps as described above.
6. Data Analysis:
-
Quantify the band intensities for both p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading.
-
Compare the normalized p-Akt levels in the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
This comprehensive guide provides researchers with the necessary information to validate the effect of this compound on Akt phosphorylation and to objectively compare its performance with other commercially available Akt inhibitors. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments in the field of cancer research and drug development.
References
- 1. This compound Suppresses Melanoma Cells Growth through the PI3K‑Akt‑mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts anti-proliferative effects in human osteosarcoma cells by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
JTC-801 and Cell Death: A Comparative Analysis of Apoptosis and Alkaliptosis Pathways
A critical examination of the conflicting evidence surrounding JTC-801's mechanism of action in inducing cell death. This guide compares studies presenting this compound as a caspase-3-activating apoptosis inducer with research identifying it as a trigger for a novel pH-dependent cell death pathway known as alkaliptosis.
Introduction
This compound, a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has garnered attention for its potential as an anti-cancer agent.[1] However, the precise mechanism by which it induces cell death is a subject of conflicting scientific reports. While some studies indicate that this compound triggers apoptosis, characterized by the activation of effector caspases like caspase-3, other significant research suggests a different, caspase-independent pathway called alkaliptosis.[1][2][3] This guide provides an objective comparison of these findings to offer researchers a comprehensive understanding of the current, nuanced landscape of this compound-induced cell death.
Comparative Analysis of this compound's Effects on Cell Death Pathways
The primary discrepancy in the literature lies in whether this compound induces classical apoptosis or an alternative cell death mechanism. The following table summarizes the key findings from conflicting studies.
| Study Focus | Cell Lines | Proposed Mechanism of Cell Death | Caspase-3 Activation | Supporting Evidence |
| Apoptosis Induction | Colon Cancer (HCT116, HT-29)[1], Osteosarcoma (U2OS), Ovarian Cancer (SKOV3) | Apoptosis via PI3K pathway inhibition | Yes , significant increase in Active Caspase-3 levels. | Western blot analysis showed increased levels of Bax and Active Caspase-3, and decreased Bcl-2. |
| Alkaliptosis Induction | Pancreatic Ductal Adenocarcinoma (PANC1, MiaPaCa2), and a panel of 60 other cancer cell lines | Alkaliptosis, a pH-dependent regulated necrosis | No , this compound did not induce cleavage of caspase-3 or PARP. | Western blot analysis showed no change in cleaved caspase-3. Cell death was not prevented by apoptosis inhibitors (Z-VAD-FMK). |
Signaling Pathways: Apoptosis vs. Alkaliptosis
The proposed signaling pathways for this compound are fundamentally different. One pathway culminates in the activation of caspase-3, a hallmark of apoptosis, while the other involves NF-κB activation and intracellular alkalinization, leading to alkaliptosis.
Caption: Proposed apoptotic pathway induced by this compound in certain cancer cells.
Caption: Proposed alkaliptosis pathway induced by this compound.
Experimental Protocols
To aid researchers in evaluating the effects of this compound, the following are detailed methodologies for key experiments.
Western Blot for Caspase-3 Cleavage
This protocol is used to detect the active (cleaved) form of caspase-3, a key indicator of apoptosis.
-
Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis.
-
Caspase-3 Colorimetric Activity Assay
This assay quantifies the enzymatic activity of caspase-3.
-
Sample Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells according to the kit manufacturer's protocol (typically involving a specific lysis buffer).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Measure protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a specified amount of protein lysate to each well.
-
Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Add the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which directly correlates with caspase-3 activity.
-
-
Data Analysis:
-
Compare the absorbance of this compound-treated samples to untreated controls to determine the fold increase in caspase-3 activity.
-
Caption: Experimental workflow for a colorimetric caspase-3 activity assay.
Conclusion
The available evidence on this compound's mechanism of inducing cell death is conflicting. While studies in colon, ovarian, and osteosarcoma cancer cells suggest it promotes apoptosis through caspase-3 activation, compelling research in pancreatic cancer and other cell lines demonstrates a caspase-independent mechanism termed alkaliptosis. This suggests that this compound's mode of action may be cell-type dependent. For researchers investigating this compound, it is crucial to not presume a single mechanism. We recommend performing comprehensive cell death analyses, including assays for caspase-3 activation, PARP cleavage, and intracellular pH measurements, to elucidate the specific pathway active in their model system. This comparative approach is essential for the accurate interpretation of experimental data and the future development of this compound as a potential therapeutic agent.
References
JTC-801 Demonstrates Novel Anti-Tumor Activity in Pancreatic Cancer Models, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release
Researchers and drug development professionals in oncology are closely following the development of JTC-801, a novel compound that has shown significant anti-tumor effects in preclinical pancreatic cancer models. Unlike standard chemotherapies that target rapidly dividing cells, this compound induces a unique form of pH-dependent cell death known as alkaliptosis, presenting a promising new therapeutic avenue for a notoriously difficult-to-treat cancer. This guide provides a comprehensive comparison of this compound's performance with that of standard chemotherapy agents, based on available preclinical data.
Mechanism of Action: A Departure from Conventional Cytotoxicity
Standard chemotherapies, such as gemcitabine and the FOLFIRINOX regimen (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin), primarily work by inducing DNA damage and interfering with cellular metabolism, leading to apoptosis in rapidly proliferating cancer cells.
In contrast, this compound operates through a distinct signaling pathway. It activates the transcription factor NF-κB, which in turn suppresses the expression of Carbonic Anhydrase 9 (CA9).[1] CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment. Its downregulation by this compound leads to an increase in intracellular pH, triggering alkaliptosis, a novel form of programmed cell death.[1]
Preclinical Efficacy: this compound in Pancreatic Cancer Models
Studies utilizing various pancreatic cancer models have demonstrated the in vivo efficacy of this compound. The following tables summarize key findings from these preclinical studies.
Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft and Genetically Engineered Mouse Models
| Model Type | Cell Line / Strain | Treatment Regimen | Key Outcomes | Reference |
| Xenograft | PANC-1 | 20 mg/kg this compound, oral, daily for 2 weeks | Significant tumor growth inhibition. Reduced tumor weight. | [1] |
| Orthotopic | KPC Cells | 20 mg/kg this compound, oral, daily for 3 weeks | Prolonged survival of C57BL/6 mice. Reduced tumor size and weight. | [1] |
| Metastasis | KPC Cells | 20 mg/kg this compound, oral, daily for 2 weeks | Reduced number of lung tumor nodules. | [1] |
| Genetically Engineered | KCH Mice | 20 mg/kg this compound, oral, twice a week for 4 weeks | Prolonged survival at 12 weeks of age. |
Standard Chemotherapy Performance in Pancreatic Cancer Models
For comparison, the following tables summarize representative data for standard chemotherapies, gemcitabine and FOLFIRINOX, in similar preclinical pancreatic cancer models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison with this compound.
Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Mouse Models
| Model Type | Cell Line / Strain | Treatment Regimen | Key Outcomes | Reference |
| Xenograft | Panc185 | Not specified | Tumor growth inhibition. | |
| Patient-Derived Xenograft (PDX) | Not specified | 100 mg/kg gemcitabine, weekly | Initial tumor response followed by regrowth (resistance). | |
| Orthotopic | Human pancreatic GER tumor cells | 100 mg/kg gemcitabine, i.v. on days 6, 9, 12, 15 | Increased median survival time compared to control. |
Table 3: Efficacy of FOLFIRINOX in Pancreatic Cancer Mouse Models
| Model Type | Cell Line / Strain | Treatment Regimen | Key Outcomes | Reference |
| Spontaneous (KPC mice) | KPC | Two cycles of mFOLFIRINOX | Median OS of 15 days (vs. 6.5 days in control). | |
| Orthotopic | Murine PDAC cells (Hy15549, Han4.13) | Two intravenous doses of FOLFIRINOX | Significant reduction in tumor size and increased apoptosis. |
Experimental Protocols
This compound Administration in Mouse Models
-
Xenograft Model: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated orally with this compound (e.g., 20 mg/kg daily). Tumor volume and weight are monitored.
-
Orthotopic Model: Pancreatic cancer cells derived from KPC mice (Pdx1-Cre;KRasG12D/+;Tp53R172H/+) are surgically implanted into the pancreas of C57BL/6 mice. Treatment with this compound is initiated, and survival, tumor size, and weight are assessed.
-
Metastasis Model: KPC cells are injected into the tail vein of C57BL/6 mice to establish lung metastases. Mice are then treated with this compound, and the number of metastatic nodules is quantified.
-
Genetically Engineered Mouse Model (GEMM): KCH mice (Pdx-1-Cre;KrasG12D/+ crossed with Hmgb1flox/flox mice) that spontaneously develop pancreatic tumors are treated with this compound, and survival is the primary endpoint.
Standard Chemotherapy Administration in Mouse Models
-
Gemcitabine: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses around 100-120 mg/kg, often in cycles (e.g., twice weekly for several weeks).
-
FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin administered intravenously. Dosing schedules in mice are adapted from clinical protocols and can be complex, often involving multiple injections per cycle.
Conclusion
This compound presents a novel and promising approach to treating pancreatic cancer by inducing alkaliptosis, a mechanism distinct from that of standard cytotoxic chemotherapies. Preclinical data in various mouse models demonstrate its ability to inhibit tumor growth and prolong survival. While direct comparative studies with standard-of-care agents like gemcitabine and FOLFIRINOX are lacking, the available evidence suggests that this compound has significant anti-tumor activity and warrants further investigation as a potential new therapy for pancreatic cancer. Future head-to-head preclinical and clinical trials will be crucial to fully elucidate its therapeutic potential relative to current treatment options.
References
Safety Operating Guide
Personal protective equipment for handling Jtc-801
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling JTC-801. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation.[1] The following table summarizes the required PPE.
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Chemical impermeable gloves (complying with EU Directive 89/686/EEC and standard EN 374) | To prevent skin contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields or a full-face respirator if exposure limits are exceeded or irritation occurs. | To protect eyes from dust, splashes, and vapors.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, suitable protective clothing. | To prevent skin contact and protect from fire hazards.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus is necessary. | To avoid inhalation of dust, mists, gases, or vapors.[1] |
II. Safe Handling and Operational Plan
Safe handling practices are paramount to minimize exposure and prevent accidents.
A. Engineering Controls and Work Environment:
-
Ventilation: Always handle this compound in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations.
-
Ignition Sources: Remove all sources of ignition as a precautionary measure. Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Emergency Preparedness: Set up emergency exits and a risk-elimination area.
B. Procedural Workflow for Handling this compound:
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.
III. Emergency Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
IV. Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
A. Spill Response:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up: Use personal protective equipment during clean-up. Avoid dust formation.
-
Environmental Protection: Do not let the chemical enter drains. Discharge into the environment must be avoided.
B. Disposal:
-
Follow all federal, state, and local regulations for hazardous waste disposal.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
V. Storage
Proper storage is necessary to maintain the integrity of this compound and ensure safety.
| Storage Condition | Requirement |
| Container | Store in a tightly closed container. |
| Environment | Store in a dry, cool, and well-ventilated place. |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials. |
VI. Chemical and Physical Properties
The following table summarizes key properties of this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₅N₃O₂·HCl |
| Molecular Weight | 447.96 g/mol |
| CAS Number | 244218-51-7 |
This information is intended for trained laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
